MPO-IN-28
Descripción
Propiedades
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MPO-IN-28: An In-Depth Technical Guide on its Multifaceted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPO-IN-28, chemically identified as N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, is a small molecule that has been characterized with multiple distinct mechanisms of action. This technical guide provides a comprehensive overview of its known biological activities, including its roles as a myeloperoxidase (MPO) inhibitor, an adenosine (B11128) A2B receptor antagonist, and a neuropeptide Y-like receptor 7 (NPYLR7) agonist. The polypharmacology of this compound presents both opportunities and challenges for its therapeutic development, necessitating a clear understanding of its effects on different signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways to support further research and development efforts.
Quantitative Data Summary
The diverse biological activities of this compound are quantified by various metrics across different target classes. The following table summarizes the key quantitative data from published literature and commercial sources.
| Target | Activity | Metric | Value | Organism | Source |
| Myeloperoxidase (MPO) | Inhibition | IC50 | 44 nM | Not Specified | [1] |
| Adenosine A2B Receptor | Antagonism | Ki | 2.15 µM | Human | [2] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonism | - | Activity at 10 µM | Aedes aegypti | [2] |
Myeloperoxidase (MPO) Inhibition
This compound is most prominently marketed as a potent inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase primarily found in neutrophils.[1] MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen destruction.[3] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a compelling therapeutic target.[4]
Mechanism of Action: MPO Inhibition
This compound is reported to be an inhibitor of MPO with an IC50 of 44 nM.[1] The precise mechanism of inhibition (e.g., reversible, irreversible, competitive) has not been detailed in primary scientific literature but is presented here based on vendor-supplied information. By inhibiting MPO, this compound is presumed to reduce the production of cytotoxic and pro-inflammatory oxidants, thereby mitigating tissue damage associated with chronic inflammation.
Signaling Pathway: Myeloperoxidase Catalytic Cycle
The following diagram illustrates the catalytic cycle of MPO and the presumed point of inhibition by this compound.
Experimental Protocol: General MPO Inhibition Assay
While a specific protocol for this compound is not available from a primary source, a general protocol for assessing MPO inhibition is as follows:
-
Reagents and Buffers:
-
Human MPO enzyme
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution
-
Amplex® Red reagent (or other suitable peroxidase substrate)
-
This compound (dissolved in DMSO)
-
-
Assay Procedure:
-
Add MPO enzyme to the wells of a 96-well plate containing assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time.
-
Initiate the reaction by adding a mixture of H₂O₂ and Amplex® Red.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Adenosine A2B Receptor Antagonism
The chemical entity N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, corresponding to this compound, was first described in the scientific literature as an adenosine A2B receptor antagonist.[2] The adenosine A2B receptor is a G-protein coupled receptor that is activated by adenosine and is involved in various physiological processes, including inflammation, angiogenesis, and bronchoconstriction.
Mechanism of Action: Adenosine A2B Receptor Antagonism
This compound acts as an antagonist at the human adenosine A2B receptor with a Ki of 2.15 µM.[2] As an antagonist, it binds to the receptor but does not provoke a biological response. Instead, it blocks or dampens the agonist-mediated response. The antagonism of the A2B receptor can have anti-inflammatory effects.
Signaling Pathway: Adenosine A2B Receptor
The diagram below outlines the signaling pathway of the adenosine A2B receptor and its antagonism by this compound.
Experimental Protocol: Radioligand Binding Assay for A2B Receptor
The following protocol is a summary of the methodology used to determine the Ki of this compound for the adenosine A2B receptor, as described by Webb et al. (2003).[2]
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human adenosine A2B receptor are cultured.
-
Cell membranes are prepared by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Membrane preparations are incubated with a radiolabeled A2B receptor agonist (e.g., [³H]NECA).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow for binding equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neuropeptide Y-like Receptor 7 (NPYLR7) Agonism
In a separate line of research, this compound was identified as an agonist of the neuropeptide Y-like receptor 7 (NPYLR7) in the mosquito Aedes aegypti.[2] This discovery was made during a screen for small molecules that could mimic the post-blood-meal suppression of host-seeking behavior in mosquitoes, offering a novel strategy for vector control.
Mechanism of Action: NPYLR7 Agonism
This compound was shown to induce calcium mobilization in HEK293T cells expressing the mosquito NPYLR7 at a concentration of 10 µM.[2] As an agonist, it activates the receptor to elicit a biological response, which in the context of the mosquito, leads to the inhibition of blood-feeding behavior.
Logical Relationship: NPYLR7 Agonism and Mosquito Behavior
The following diagram illustrates the workflow and logical relationship leading to the identification of this compound as an NPYLR7 agonist that inhibits mosquito biting.
Experimental Protocol: Calcium Mobilization Assay
The protocol for the calcium mobilization assay, as described by Duvall et al. (2019), is summarized below.[2]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured and transiently transfected with a plasmid encoding the A. aegypti NPYLR7 and a promiscuous G-protein.
-
-
Calcium Assay:
-
Transfected cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is measured.
-
This compound (at 10 µM) is added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence.
-
An increase in fluorescence indicates receptor activation and subsequent calcium mobilization.
-
Conclusion
This compound is a compound with a complex pharmacological profile, demonstrating potent inhibition of myeloperoxidase, antagonism of the adenosine A2B receptor, and agonism of an insect neuropeptide receptor. This polypharmacology underscores the importance of thorough characterization of small molecules in drug discovery. For researchers in the field of inflammation and cardiovascular disease, its potent MPO inhibitory activity is of primary interest. However, its off-target effects on the adenosine system in mammals should be carefully considered in the design and interpretation of in vitro and in vivo studies. The activity on the insect NPYLR7 receptor, while fascinating from a chemical biology and vector control perspective, is unlikely to be relevant for its therapeutic use in humans. This technical guide provides a foundational understanding of the multifaceted mechanisms of action of this compound to aid in its evaluation as a research tool and potential therapeutic agent.
References
MPO-IN-28: A Technical Guide to its Core Function as a Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPO-IN-28 is a small molecule primarily investigated for its potent inhibitory activity against myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. While exhibiting a multi-target profile, its core function and therapeutic potential are centered on the modulation of MPO activity. This technical guide provides an in-depth overview of this compound, focusing on its primary mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols for its characterization.
Core Function: Inhibition of Myeloperoxidase (MPO)
This compound acts as a potent inhibitor of myeloperoxidase. MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), from hydrogen peroxide (H₂O₂) and chloride ions.[1][2] While essential for microbial killing in the innate immune response, excessive MPO activity and HOCl production can lead to oxidative damage to host tissues, contributing to the pathophysiology of numerous inflammatory diseases, including atherosclerosis, heart failure, and neurodegenerative disorders.[2][3]
This compound intervenes in this process by binding to the MPO enzyme, thereby reducing its catalytic activity and mitigating the downstream inflammatory cascade.[4]
Multi-Target Profile of this compound
It is important for researchers to be aware that this compound also demonstrates activity at other biological targets. It has been identified as an antagonist of the adenosine (B11128) A2B receptor and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7).[5] This off-target activity should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the biological activities of this compound.
| Target | Activity | Metric | Value | Cell Line/System |
| Myeloperoxidase (MPO) | Inhibition | IC₅₀ | 44 nM | Cell-free assay |
| Adenosine A2B Receptor | Antagonism | Kᵢ | 2.15 µM | HEK293 cells expressing human receptor[5] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonism | - | Induces calcium mobilization at 10 µM | HEK293T cells expressing mosquito (A. aegypti) NPYLR7 receptors[5] |
This compound in the Context of Atherosclerosis Signaling
Atherosclerosis is a chronic inflammatory disease where MPO plays a significant pathogenic role.[6][7] MPO released by activated leukocytes in the arterial wall contributes to the oxidation of low-density lipoprotein (oxLDL), a key event in the formation of foam cells and the progression of atherosclerotic plaques.[7][8] This process triggers downstream inflammatory signaling pathways, including the activation of NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and further recruitment of immune cells.[9] this compound, by inhibiting MPO, can theoretically disrupt this pathological cascade.
Caption: MPO's role in atherosclerosis and the inhibitory action of this compound.
Experimental Protocols
MPO Inhibition Assay (Peroxidation Activity)
This protocol is adapted from commercially available MPO inhibitor screening kits and published literature.[10][11]
Principle: The peroxidase activity of MPO is measured by its ability to oxidize a substrate in the presence of H₂O₂, resulting in a fluorescent product. The rate of fluorescence generation is proportional to MPO activity, and inhibition is quantified by a decrease in this rate.
Materials:
-
Human MPO enzyme
-
MPO Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
MPO Peroxidation Substrate (e.g., a proprietary resorufin-based probe)
-
Hydrogen Peroxide (H₂O₂)
-
This compound
-
Positive control inhibitor (e.g., 4-Aminobenzohydrazide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MPO in MPO Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in MPO Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare working solutions of the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 20 µL of MPO Assay Buffer to the background wells.
-
Add 20 µL of the MPO working solution to the control and inhibitor wells.
-
Add 20 µL of the this compound serial dilutions or the positive control inhibitor to the respective inhibitor wells.
-
Add 20 µL of MPO Assay Buffer to the control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer.
-
Add 40 µL of the reaction mix to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Adenosine A2B Receptor Binding Assay
This protocol is a generalized procedure based on standard radioligand binding assay protocols.
Principle: The affinity of this compound for the adenosine A2B receptor is determined by its ability to compete with a radiolabeled ligand for binding to the receptor expressed in a cell membrane preparation.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human adenosine A2B receptor
-
Radioligand (e.g., [³H]DPCPX)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known A2B antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Prepare a working solution of the radioligand in Binding Buffer.
-
-
Assay Setup (in 96-well plates):
-
To each well, add:
-
50 µL of Binding Buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of the radioligand working solution.
-
100 µL of the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding versus the log of the this compound concentration.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
NPYLR7 Calcium Mobilization Assay
This protocol is based on general procedures for measuring G-protein coupled receptor (GPCR) activation via intracellular calcium mobilization.[12]
Principle: NPYLR7 is a GPCR that, upon agonist binding, can lead to an increase in intracellular calcium concentration. This change in calcium levels can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293T cells transiently or stably expressing the mosquito NPYLR7 and a calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Known NPYLR7 agonist (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Preparation:
-
Plate the NPYLR7-expressing HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
If not using a genetically encoded calcium indicator, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control agonist in Assay Buffer.
-
-
Measurement:
-
Place the cell plate in the fluorescence microplate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injector to add the this compound dilutions or the positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
Plot the ΔF versus the log of the agonist concentration.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow for Characterizing a Novel MPO Inhibitor
The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel MPO inhibitor like this compound.
Caption: A generalized workflow for the discovery of MPO inhibitors.
Conclusion
This compound is a valuable research tool for investigating the role of myeloperoxidase in health and disease. Its primary function as a potent MPO inhibitor makes it suitable for studying the pathological consequences of excessive MPO activity. However, its off-target activities necessitate careful experimental design and interpretation of results. The detailed protocols and workflow provided in this guide offer a comprehensive framework for researchers to effectively utilize and characterize this compound and similar compounds in their drug discovery and development efforts.
References
- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected Role of MPO-Oxidized LDLs in Atherosclerosis: In between Inflammation and Its Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Myeloperoxidase Regulation by Granulocyte Macrophage Colony-Stimulating Factor in Human Atherosclerosis and Implications in Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 10. assaygenie.com [assaygenie.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Next Generation Neuropeptide Y Receptor Small Molecule Agonists Inhibit Mosquito Biting Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Myeloperoxidase Inhibitor MPO-IN-28
For Research, Scientific, and Drug Development Professionals
Abstract
MPO-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils that plays a critical role in the innate immune response. While essential for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions. This compound, also identified as Compound 28, has demonstrated significant inhibitory effects on MPO's catalytic activity, particularly its chlorinating function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its known effects on relevant signaling pathways.
Core Compound Data and Inhibitory Profile
This compound is a selective inhibitor of myeloperoxidase. Its primary function is to curtail the enzymatic activity of MPO, which, in the presence of hydrogen peroxide and chloride ions, produces hypochlorous acid—a potent oxidizing and chlorinating agent. The overproduction of hypochlorous acid can lead to tissue damage and exacerbate inflammatory responses.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against MPO.
| Assay Type | Target Activity | IC50 Value | Cell Type/System | Reference |
| Taurine (B1682933) Chlorination Assay | MPO Chlorination | 44 nM | Cell-free | [1][2] |
| LDL Oxidation Assay | MPO-mediated LDL Oxidation | 90 nM | Cell-free | |
| Neutrophil Chlorination Assay | MPO Chlorination | ~93.1 µM | Human Neutrophils | |
| COVID-19 Plasma Assay | MPO Activity | ~51-59% inhibition at 10 µM | Human Plasma | [3] |
Mechanism of Action
This compound is classified as an irreversible, mechanism-based inhibitor.[1][2] Its inhibitory action is dependent on the catalytic cycle of MPO. The enzyme's reactive intermediates, Compound I and Compound II, oxidize this compound, leading to the formation of a reactive species that covalently binds to the enzyme, thereby causing its irreversible inactivation.
Key Experimental Protocols
The following protocols are fundamental to the characterization of this compound's inhibitory activity.
Taurine Chlorination Assay for MPO Inhibition
This assay quantifies the chlorinating activity of MPO by measuring the formation of taurine chloramine (B81541).
Principle: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). The HOCl is trapped by taurine to form the more stable taurine chloramine. The amount of taurine chloramine is then determined by its ability to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), in the presence of iodide.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (20 mM, pH 7.4)
-
Myeloperoxidase (10 nM)
-
Diethylenetriaminepentaacetic acid (DTPA, 100 µM)
-
Cetyltrimethylammonium chloride (CTAC, 0.03%)
-
Sodium Chloride (NaCl, 140 mM)
-
Taurine (5 mM)
-
Hydrogen Peroxide (H₂O₂, 40 µM)
-
Catalase
-
TMB solution
-
-
Assay Procedure:
-
In a 96-well plate, combine the phosphate buffer, MPO, DTPA, CTAC, NaCl, and taurine.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at 37°C.
-
Stop the reaction with catalase.
-
Quantify the generated taurine chloramine by adding the TMB solution and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MPO-Mediated Low-Density Lipoprotein (LDL) Oxidation Assay
This assay assesses the ability of this compound to prevent the oxidative modification of LDL by MPO.
Principle: MPO can oxidize LDL, a critical step in the pathogenesis of atherosclerosis. This assay measures the extent of LDL oxidation, often by quantifying the formation of conjugated dienes or other oxidation products.
Protocol:
-
Reagent Preparation:
-
Human LDL
-
Myeloperoxidase
-
Hydrogen Peroxide (H₂O₂)
-
This compound at various concentrations
-
-
Assay Procedure:
-
Incubate human LDL with MPO in the presence or absence of this compound.
-
Initiate the oxidation by adding H₂O₂.
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time.
-
-
Data Analysis:
-
Calculate the rate of LDL oxidation for each condition.
-
Determine the IC50 value of this compound for the inhibition of LDL oxidation.
-
Signaling Pathways
Myeloperoxidase is a key player in inflammatory signaling cascades. While specific studies on the direct effects of this compound on these pathways are limited, its inhibition of MPO is expected to modulate downstream signaling. MPO has been shown to activate pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
MPO and NF-κB/MAPK Signaling
Experimental Workflows
Visualizing the experimental process can aid in understanding the evaluation of this compound.
Workflow for Determining this compound IC50
Workflow for Investigating Mechanism of Inhibition
Conclusion
This compound is a valuable research tool for investigating the role of myeloperoxidase in health and disease. Its high potency and irreversible mechanism of action make it a suitable candidate for studies aimed at understanding the pathological consequences of excessive MPO activity. The provided data and protocols serve as a foundational guide for researchers and drug development professionals working in the field of inflammation and cardiovascular disease. Further research is warranted to fully elucidate the effects of this compound on specific downstream signaling pathways and its therapeutic potential in various disease models.
References
N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine: An Analysis of Available Chemical Data
Despite a comprehensive search of scientific literature and chemical databases, detailed chemical properties, experimental protocols, and biological activity data for the specific compound N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine remain largely undocumented in publicly accessible resources. While the constituent chemical moieties, quinazoline (B50416) and guanidine (B92328), are well-studied and known for their diverse pharmacological activities, information pertaining to this particular isomeric combination is scarce. This technical guide aims to provide an overview of the available information and contextualize it within the broader understanding of related compounds.
Physicochemical Properties
For comparison, a structurally related isomer, 2-(4-Methoxy-8-methylquinazolin-2-yl)guanidine , is listed in PubChem with the following computed properties[3]:
| Property | Value | Source |
| Molecular Formula | C11H13N5O | PubChem |
| Molecular Weight | 231.25 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
It is crucial to note that these values are for a different positional isomer and should be considered as indicative rather than definitive for N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine have not been found in the surveyed literature. Generally, the synthesis of N-quinazolinyl-guanidines can be achieved through the reaction of a suitable 2-aminoquinazoline (B112073) derivative with a guanylating agent.
A potential synthetic approach could be conceptualized as a multi-step process, although this remains speculative without experimental validation.
Caption: A conceptual workflow for the synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine.
Biological Activity and Signaling Pathways
Direct experimental evidence of the biological activity or the mechanism of action of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine is not available. However, the guanidine and quinazoline scaffolds are present in numerous biologically active molecules, offering a basis for potential areas of investigation.[4][5]
Guanidine-containing compounds exhibit a wide range of pharmacological effects, including acting as anti-inflammatory agents, inhibitors of the Na+/H+ exchanger, and nitric oxide synthase inhibitors.[4][5] The guanidinium (B1211019) group's ability to form strong hydrogen bonds and electrostatic interactions makes it a key feature in the binding of many ligands to their biological targets.[1][2]
Quinazoline derivatives are also known for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] For instance, some quinazoline-based compounds are known to act as inhibitors of tyrosine kinases, which are crucial components of cellular signaling pathways.[7] A related compound, 2-guanidine-4-methylquinazoline, has been identified as a competitive antagonist of GABAA receptors.[8]
Given the functionalities present in N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, it could potentially interact with various biological targets. A hypothetical interaction model can be visualized as follows:
Caption: A generalized diagram illustrating a potential mechanism of action for the compound.
Conclusion
References
- 1. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 2. scienceopen.com [scienceopen.com]
- 3. 2-(4-Methoxy-8-methylquinazolin-2-yl)guanidine | C11H13N5O | CID 3135990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
MPO-IN-28: A Technical Guide to its Function as an Adenosine A2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPO-IN-28 is a quinazoline (B50416) derivative that has been identified as an antagonist of the adenosine (B11128) A2B receptor (A2BAR). This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, mechanism of action as an A2BAR antagonist, and the experimental methodologies used for its characterization. It is important to note that while this compound has also been described as a myeloperoxidase (MPO) inhibitor, this document will exclusively focus on its properties related to the adenosine A2B receptor, as per the specified topic.
Chemical and Physical Properties
This compound, also referred to as compound 25 in the primary literature, is chemically known as N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine[1]. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.3 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO |
| CAS Number | 37836-90-1 |
Adenosine A2B Receptor Antagonism
This compound exhibits antagonistic activity at the human adenosine A2B receptor. The primary evidence for this activity comes from radioligand binding assays, which demonstrate its ability to displace a known radioligand from the receptor.
Binding Affinity
The binding affinity of this compound for the human adenosine A2B receptor was determined using membrane preparations from HEK293 cells stably expressing the receptor. The inhibition constant (Ki) was found to be 2.15 µM[1]. The binding affinities for other adenosine receptor subtypes were also evaluated to determine the selectivity of this compound.
| Receptor Subtype | Cell Line/Tissue Source | Ki (µM) |
| Human Adenosine A2B | HEK293 Cells | 2.15 |
| Rat Adenosine A1 | Rat Brain | > 10 |
| Rat Adenosine A2A | Rat Brain | > 10 |
| Human Adenosine A1 | CHO Cells | > 10 |
| Human Adenosine A3 | CHO Cells | > 10 |
Data sourced from Webb, T.R., et al. (2003).[1]
The data indicates that this compound is a low-micromolar antagonist of the human A2B receptor with weak affinity for other adenosine receptor subtypes, suggesting a degree of selectivity for the A2B receptor.
Mechanism of Action: A2B Receptor Signaling Pathway
The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A2B receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) phosphates and diacylglycerol, leading to a rise in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). As an antagonist, this compound binds to the A2B receptor but does not elicit a cellular response. Instead, it blocks the binding of adenosine and other agonists, thereby inhibiting the downstream signaling pathways.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound as an adenosine A2B receptor antagonist.
Radioligand Binding Assay (for Ki Determination)
This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound like this compound for the human adenosine A2B receptor.
1. Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human adenosine A2B receptor.
-
Radioligand: A suitable radiolabeled antagonist for the A2B receptor (e.g., [³H]-DPCPX or another appropriate ligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2B receptor antagonist (e.g., Xanthine Amine Congener, XAC).
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase (to remove endogenous adenosine).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes (typically 20-50 µg of protein per well)
-
Radioligand at a concentration near its Kd value.
-
Either this compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This protocol describes a representative functional assay to confirm the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in whole cells.
1. Materials:
-
Cells: HEK293 cells stably expressing the human adenosine A2B receptor.
-
Cell Culture Medium: Appropriate medium for HEK293 cells (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Agonist: A known A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: this compound.
-
PDE Inhibitor: A phosphodiesterase inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.
-
Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen-based).
2. Procedure:
-
Seed the HEK293-A2B cells in a 96-well plate and grow to a suitable confluency.
-
On the day of the assay, wash the cells with serum-free medium.
-
Pre-incubate the cells with the PDE inhibitor (e.g., IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for a further period (e.g., 15-30 minutes).
-
Stimulate the cells by adding the A2B agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a defined time (e.g., 15-30 minutes) at 37°C. Include control wells with no agonist (basal) and agonist only (maximal stimulation).
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.
3. Data Analysis:
-
Normalize the data, setting the basal cAMP level as 0% and the maximal agonist-stimulated cAMP level as 100%.
-
Plot the percentage of inhibition of the agonist response as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.
Conclusion
This compound is a quinazoline-based compound that acts as a low-micromolar antagonist of the human adenosine A2B receptor. Its characterization has been primarily through radioligand binding assays, which have established its binding affinity and selectivity profile. While detailed functional data is not extensively published, its antagonistic nature is confirmed. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential adenosine A2B receptor antagonists. This information is valuable for researchers and drug development professionals interested in targeting the A2B receptor for therapeutic purposes.
References
An In-depth Technical Guide to the NPYLR7 Agonist Activity of MPO-IN-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the agonist activity of MPO-IN-28 on the Neuropeptide Y-like Receptor 7 (NPYLR7) in the mosquito species Aedes aegypti. This compound, while also identified as a myeloperoxidase (MPO) inhibitor, has been characterized as an agonist of NPYLR7, a receptor pivotal in the regulation of mosquito host-seeking and feeding behaviors.[1] Activation of this receptor provides a novel avenue for vector control by suppressing the drive of mosquitoes to bite and feed on humans.[2][3]
Core Concepts
The NPYLR7 receptor in Aedes aegypti is a key component of a signaling pathway that governs the suppression of host-seeking behavior, particularly after a blood meal.[2] This prolonged state of satiety is crucial for the mosquito's reproductive cycle, as it allows for digestion and egg development.[4] Pharmacological activation of NPYLR7 with small-molecule agonists like this compound can artificially induce this state of satiety, thereby inhibiting the mosquito's inclination to seek a host and feed.[2][5] This mechanism presents a promising strategy for the prevention of mosquito-borne diseases.
Quantitative Data Summary
The agonist activity of this compound and related compounds on NPYLR7 has been quantified through various in vitro and in vivo assays. The data below summarizes key findings from published research.
| Compound/Activity | Assay Type | Cell Line | Concentration/Potency | Effect |
| This compound | Calcium Mobilization Assay | HEK293T cells expressing A. aegypti NPYLR7 | 10 µM | Induced calcium mobilization[1] |
| This compound | In vivo Blood-Feeding Assay | Aedes aegypti mosquitoes | 100 µM (dietary administration) | Inhibition of blood-feeding behavior[1] |
| Reference NPYLR7 Agonist | In vitro Activity Assay | Not specified | EC50: 19.6 µM | Half-maximal effective concentration for NPYLR7 activation[6] |
| Next-Generation Agonists | In vivo Blood-Feeding Assay | Aedes aegypti mosquitoes | 1 µM (dietary administration) | Suppression of blood-feeding from a live host[5][6][7] |
Signaling Pathway
Activation of NPYLR7 by an agonist such as this compound initiates an intracellular signaling cascade. In experimental settings, this G protein-coupled receptor has been shown to couple with a promiscuous Gα subunit, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[4] This calcium mobilization serves as a measurable output of receptor activation in cell-based assays.
Caption: NPYLR7 signaling cascade initiated by an agonist.
Experimental Protocols
The characterization of this compound and other NPYLR7 agonists involves a series of in vitro and in vivo experiments.
High-Throughput Screening for NPYLR7 Agonists
A foundational step in identifying compounds like this compound is the high-throughput screen.
Objective: To identify small molecules that activate the A. aegypti NPYLR7 receptor from a large compound library.
Methodology:
-
Cell Line Preparation: HEK293T cells are co-transfected with a plasmid encoding the A. aegypti NPYLR7 receptor and a promiscuous Gα subunit (e.g., murine Gqα15) to link receptor activation to a calcium signaling pathway.[4]
-
Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Screening: The compound library (e.g., 265,211 compounds) is dispensed into microplates containing the prepared cells.[2]
-
Signal Detection: Changes in intracellular calcium concentration upon compound addition are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Hit Confirmation: Compounds that elicit a response are re-tested to confirm their activity and assess their potency (EC50 determination).
Caption: Workflow for high-throughput screening of NPYLR7 agonists.
In Vivo Behavioral Assays
Confirmed in vitro hits are then tested for their ability to modify mosquito behavior in vivo.
A. Miniport Olfactometer Assay
Objective: To assess the effect of NPYLR7 agonists on the attraction of mosquitoes to host cues.
Methodology:
-
Compound Administration: Female mosquitoes are fed a saline meal containing the test compound (e.g., this compound) at a specific concentration. A control group is fed a saline-only meal.[2]
-
Assay Setup: A miniport olfactometer is used, which presents mosquitoes with a choice between clean air and air carrying human scent.
-
Behavioral Observation: The number of mosquitoes that fly upwind towards the human-scented port is recorded over a set period.
-
Data Analysis: The attraction index of the compound-fed group is compared to the control group. A significant reduction in attraction indicates that the compound suppresses host-seeking behavior.[2]
B. "Mouse-in-Cage" Biting Assay
Objective: To determine if NPYLR7 agonists can inhibit blood-feeding on a live host.
Methodology:
-
Compound Feeding: As in the olfactometer assay, female mosquitoes are pre-fed with either the test compound in a saline meal or a control meal.[6][8]
-
Host Exposure: The mosquitoes are placed in a cage with an anesthetized mouse for a defined period (e.g., 15 minutes).[6][8]
-
Scoring: After the exposure period, the mosquitoes are examined, and the percentage that have taken a fresh blood meal is calculated.[6][8]
-
Statistical Analysis: The blood-feeding percentage of the treated group is compared to the control group to determine the inhibitory effect of the compound.[6][8]
Caption: Logical flow of in vivo behavioral assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small molecule agonists of Ae. aegypti neuropeptide Y receptor block mosquito biting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Genetic Characterization of Neuropeptide Y-Like Receptors in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation neuropeptide Y receptor small-molecule agonists inhibit mosquito-biting behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
biochemical pathways affected by MPO-IN-28
An in-depth technical guide has been developed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the biochemical pathways affected by the compound designated as MPO-IN-28. This guide clarifies the multiple reported activities of this molecule and focuses on its role as a Myeloperoxidase inhibitor.
Executive Summary
The compound referred to as this compound presents a complex pharmacological profile with multiple reported biological activities. While it is described as a potent inhibitor of Myeloperoxidase (MPO), it has also been identified as an antagonist for the adenosine (B11128) A2B receptor and an agonist for the neuropeptide Y-like receptor 7 (NPYLR7). Furthermore, it has served as a synthetic precursor for inhibitors of bacterial DNA polymerase III. This guide will address these multifaceted activities and then delve into the core focus: the biochemical pathways modulated by the inhibition of MPO, a key enzyme in inflammatory and cardiovascular diseases.
Compound Profile: this compound
It is crucial for researchers to be aware of the distinct molecular targets of the compound identified in scientific literature as this compound. The following table summarizes the reported quantitative data for its various activities.
| Target/Activity | Compound Name/Reference | Metric | Value | Cell Line/System |
| Myeloperoxidase (MPO) Inhibition | This compound (Compound 28) | IC50 | 44 nM | Cell-free assay |
| Adenosine A2B Receptor Antagonism | This compound | Ki | 2.15 µM | HEK293 cells (human) |
| Neuropeptide Y-like Receptor 7 (NPYLR7) Agonism | This compound | - | Induces Ca2+ mobilization at 10 µM | HEK293T cells (mosquito receptor) |
| Bacterial DNA Polymerase III Inhibition | Synthetic Intermediate | - | - | Gram-positive bacteria |
This diverse activity profile necessitates careful consideration when interpreting experimental results and designing future studies. The remainder of this guide will focus on the consequences of MPO inhibition by this compound.
Myeloperoxidase (MPO): The Primary Target
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It is a critical component of the innate immune system's arsenal (B13267) against pathogens.[1]
Physiological Role of MPO: The Halogenation Cycle
During an immune response, neutrophils are recruited to sites of infection or inflammation.[2] Upon activation, MPO is released and catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[3][4][5] This process, known as the halogenation cycle, is essential for killing a wide range of pathogens.[6] MPO can also utilize other halides and pseudohalides to generate different reactive oxidants.[2]
Caption: The catalytic cycles of Myeloperoxidase (MPO).
Pathological Implications of MPO Activity
While crucial for host defense, the excessive or misplaced activity of MPO is implicated in the pathology of numerous inflammatory diseases.[5] MPO and its reactive products, when released into the extracellular space, can cause significant damage to host tissues, contributing to the progression of cardiovascular and neurodegenerative diseases.[1][6]
Cardiovascular Disease:
-
Endothelial Dysfunction: MPO can impair endothelial function by consuming nitric oxide (NO), a critical vasodilator, thereby reducing its bioavailability.[3][7] This can lead to vasoconstriction and hypertension.
-
Atherosclerosis: MPO promotes atherosclerosis by oxidizing lipoproteins.[8] The oxidation of low-density lipoprotein (LDL) contributes to foam cell formation, a key event in plaque development.[9] MPO can also render high-density lipoprotein (HDL) dysfunctional, impairing its cardioprotective effects.[8][9]
-
Plaque Instability: MPO is found in atherosclerotic plaques and is considered a marker of plaque vulnerability and risk of rupture.[8]
Neuroinflammation:
-
MPO is associated with several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6] It contributes to oxidative stress and inflammation within the central nervous system.[10]
COVID-19 Pathophysiology:
-
Elevated MPO levels and activity have been observed in COVID-19 patients, correlating with disease severity.[11] MPO is implicated in the shedding of the endothelial glycocalyx, a protective layer on the surface of endothelial cells, leading to endothelial injury.[11]
Caption: Pathological consequences of extracellular MPO activity.
Biochemical Pathways Affected by this compound
By inhibiting MPO, this compound is expected to modulate the downstream pathological effects of excessive MPO activity.
Reduction of Oxidative Stress
The primary mechanism of action is the reduction of HOCl production.[5] By binding to MPO and inhibiting its catalytic activity, this compound decreases the generation of this potent oxidant, thereby mitigating oxidative damage to surrounding tissues.
Amelioration of Endothelial Dysfunction
In a study related to COVID-19, treatment of patient plasma with 10 µM this compound resulted in an approximate 51-59% decrease in MPO activity.[11] This inhibition led to a significant reduction in the shedding of syndecan-1, a key component of the endothelial glycocalyx, from human aortic endothelial cells (HAECs).[11] This suggests that this compound can protect endothelial integrity by preventing MPO-mediated damage.[11]
Caption: Mechanism of action for this compound in mitigating MPO-mediated pathology.
Experimental Protocols
Inhibition of MPO Activity in COVID-19 Plasma
This protocol is based on the methodology described in a study investigating endothelial glycocalyx shedding.[11]
-
Objective: To determine the effect of this compound on MPO activity in plasma from COVID-19 patients.
-
Materials:
-
Plasma samples from COVID-19 patients and controls.
-
This compound (MedChemExpress).
-
DMSO (vehicle).
-
MPO activity assay kit.
-
-
Procedure:
-
A subset of plasma samples (e.g., from severe, non-severe, and control patients) are selected.
-
This compound is dissolved in DMSO to create a stock solution.
-
The plasma samples are treated with this compound to a final concentration of 10 µM. Control samples are treated with an equivalent volume of DMSO.
-
The samples are incubated under appropriate conditions.
-
MPO activity in both treated and untreated plasma is measured using a commercially available ELISA-based MPO activity assay.
-
The percentage decrease in MPO activity is calculated by comparing the treated samples to the untreated controls.
-
General MPO Inhibition Assay (Cell-Free)
This is a representative protocol for determining the IC₅₀ value of an MPO inhibitor.
-
Objective: To quantify the inhibitory potency of this compound on purified MPO.
-
Materials:
-
Human MPO enzyme.
-
This compound.
-
Assay buffer (e.g., phosphate (B84403) buffer).
-
Hydrogen peroxide (H₂O₂).
-
MPO substrate (e.g., Amplex Red, TMB).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the MPO enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the reaction by adding a solution containing H₂O₂ and the MPO substrate.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optimaldx.com [optimaldx.com]
- 9. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
MPO-IN-28: A Technical Guide to its Role in Neutrophil-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[1][3] While essential for host defense against pathogens, excessive or misplaced MPO activity contributes significantly to tissue damage and the pathology of numerous inflammatory diseases, including cardiovascular, respiratory, and autoimmune disorders.[4][5] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for a wide range of inflammatory conditions.
MPO-IN-28 is a potent inhibitor of myeloperoxidase.[6][7] This technical guide provides a comprehensive overview of the role of this compound in neutrophil-mediated inflammation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
This compound: In Vitro Efficacy
This compound demonstrates significant inhibitory activity against myeloperoxidase in cell-free assays and in biological samples.
| Parameter | Value | Source |
| IC₅₀ (Cell-free assay) | 44 nM | [6][7] |
| Inhibition of MPO activity in human plasma (at 10 µM) | ~51-59% | [8] |
A study investigating the effects of MPO inhibition in the context of COVID-19 demonstrated that 10 µM of this compound reduced MPO activity in plasma samples from convalescent patients by approximately 51-59%.[8] Furthermore, this inhibition of MPO activity was associated with a reduction in the shedding of syndecan-1, a component of the endothelial glycocalyx, from human aortic endothelial cells (HAECs) treated with patient plasma.[8]
The Role of MPO in Neutrophil-Mediated Inflammation
To understand the therapeutic potential of this compound, it is crucial to first delineate the multifaceted role of MPO in neutrophil function and the inflammatory cascade.
MPO Signaling and Effector Functions
Neutrophil activation by various inflammatory stimuli triggers a cascade of intracellular events leading to degranulation, the production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). MPO is a central player in these processes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on neutrophil-mediated inflammation.
Neutrophil Isolation
Objective: To isolate primary human neutrophils from whole blood.
Protocol:
-
Collect whole blood from healthy donors in collection tubes containing an anticoagulant (e.g., EDTA).
-
Perform dextran (B179266) sedimentation to separate erythrocytes from leukocytes.
-
Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte pellet and lyse any remaining erythrocytes using a hypotonic solution.
-
Wash the purified neutrophils with a suitable buffer (e.g., PBS) and resuspend in the desired medium for downstream applications.
-
Assess cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry.
MPO Activity Assay
Objective: To quantify the enzymatic activity of MPO in biological samples.
Protocol:
-
Prepare samples (e.g., cell lysates, plasma, or purified MPO).
-
Add the sample to a microplate well containing a reaction buffer.
-
To measure MPO-specific activity, a parallel set of samples can be pre-incubated with an MPO inhibitor like this compound.
-
Initiate the reaction by adding a chromogenic substrate (e.g., o-dianisidine or TMB) and hydrogen peroxide (H₂O₂).
-
MPO will catalyze the oxidation of the substrate by H₂O₂, leading to a color change.
-
Measure the absorbance at the appropriate wavelength over time using a microplate reader.
-
Calculate MPO activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of purified MPO.
Neutrophil Degranulation Assay
Objective: To measure the release of granular contents, such as MPO or neutrophil elastase, from activated neutrophils.
Protocol:
-
Isolate neutrophils as described in Protocol 1.
-
Pre-incubate the neutrophils with this compound at various concentrations or a vehicle control.
-
Stimulate the neutrophils with an agonist such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP).[9]
-
After incubation, centrifuge the samples to pellet the cells.
-
Collect the supernatant, which contains the released granular proteins.
-
Quantify the amount of a specific granular enzyme (e.g., neutrophil elastase) in the supernatant using an ELISA or a specific activity assay.
-
Express the results as a percentage of the total enzyme content (obtained by lysing an equivalent number of unstimulated cells) or as a fold change relative to the vehicle-treated control.
NETosis Assay
Objective: To quantify the formation of Neutrophil Extracellular Traps (NETs).
Protocol:
-
Seed isolated neutrophils on a coverslip or in a microplate.
-
Pre-treat the cells with this compound or a vehicle control.
-
Stimulate NETosis with an appropriate inducer, such as PMA.[10][11][12]
-
After the desired incubation time, fix the cells.
-
Quantification by Immunofluorescence:
-
Stain the cells with a cell-impermeable DNA dye (e.g., Sytox Green) to label extracellular DNA and an antibody against a NET-associated protein (e.g., MPO or citrullinated histone H3).
-
Visualize and quantify the area of NETs using fluorescence microscopy.
-
-
Quantification by ELISA:
-
Capture MPO in the supernatant using a specific antibody coated on an ELISA plate.
-
Detect the associated DNA using a labeled anti-DNA antibody.
-
Quantify the MPO-DNA complexes, which are a surrogate marker for NETs.
-
In Vivo Models of Inflammation
Objective: To assess the anti-inflammatory effects of this compound in an acute in vivo model of inflammation.[3][13][14][15]
Protocol:
-
Administer this compound or a vehicle control to rodents (e.g., mice or rats) via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
After a defined pre-treatment period, induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.
-
Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Homogenize the tissue and measure MPO activity (as an index of neutrophil infiltration) and/or levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Objective: To evaluate the efficacy of this compound in a model of acute lung inflammation.[6][16][17][18][19]
Protocol:
-
Administer this compound or a vehicle control to mice.
-
Induce lung injury by intratracheal or intranasal administration of lipopolysaccharide (LPS).
-
At a specified time point after LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
In the BALF, perform total and differential cell counts to assess neutrophil infiltration.
-
In the lung tissue homogenate, measure MPO activity, and quantify the expression of inflammatory cytokines and chemokines.
-
Perform histological analysis of lung tissue sections to assess the degree of inflammation and tissue damage.
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow for evaluating this compound and its logical relationship with neutrophil-mediated inflammation.
Conclusion
This compound is a potent inhibitor of myeloperoxidase, a key enzyme in neutrophil-mediated inflammation. By inhibiting MPO, this compound has the potential to mitigate the detrimental effects of excessive neutrophil activation, including the production of damaging reactive oxygen species and the formation of NETs. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MPO inhibitors in a variety of inflammatory disease settings. Further studies are warranted to fully elucidate the dose-response relationships, in vivo efficacy, and pharmacokinetic profile of this compound.
References
- 1. Frontiers | Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue [frontiersin.org]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase: a target for new drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 17. The Alleviation of LPS-Induced Murine Acute Lung Injury by GSH-Mediated PEGylated Artesunate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
MPO-IN-28 (CAS 37836-90-1): A Technical Review of its Function as a Myeloperoxidase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MPO-IN-28, with the chemical name N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, is a small molecule that has garnered attention in biomedical research. While initially characterized under a different pharmacological profile, recent studies have highlighted its potent activity as an irreversible inhibitor of myeloperoxidase (MPO). Myeloperoxidase is a critical enzyme in the innate immune system, primarily found in neutrophils.[1] It catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are essential for microbial killing.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular and neurodegenerative diseases, by causing oxidative damage to host tissues.[1]
This technical guide provides a comprehensive literature review of this compound, focusing on its role as a myeloperoxidase inhibitor. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes relevant pathways and workflows to support further research and development.
It is important for researchers to note that this compound has also been described in the literature as an adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist.[2] This dual pharmacological profile should be considered when designing experiments and interpreting results. This review, however, will focus exclusively on its well-documented function as an MPO inhibitor.
Quantitative Data
The inhibitory activity of this compound against myeloperoxidase has been quantified in both cell-free and cell-based assays. The available data is summarized below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 44 nM | Cell-free assay | Selleck Chemicals[3] |
| % MPO Activity Inhibition | ~51–59% | Colorimetric activity assay (using human plasma) | Teo et al., 2023[4] |
| Concentration for Inhibition | 10 µM | Colorimetric activity assay (using human plasma) | Teo et al., 2023[4] |
Table 2: Cellular Activity of this compound in a Disease Model
| Biological Effect | Assay System | Concentration | Result | Source |
| Reduced Syndecan-1 Shedding | Human Aortic Endothelial Cells (HAECs) treated with convalescent COVID-19 plasma | 10 µM | Statistically significant reduction (p=0.006 in severe COVID-19 plasma group) | Teo et al., 2023[4] |
| No significant effect on Glypican-1 Shedding | Human Aortic Endothelial Cells (HAECs) treated with convalescent COVID-19 plasma | 10 µM | No statistically significant reduction observed | Teo et al., 2023[4] |
Mechanism of Action and Signaling Pathways
Myeloperoxidase exerts its effects through a catalytic cycle that produces potent oxidants. This compound is described as an irreversible inhibitor, suggesting it covalently binds to the enzyme, permanently deactivating it.[4]
MPO Catalytic Cycle
MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive oxidant. This process involves several intermediate steps, including the formation of Compound I and Compound II enzyme states.
Caption: The catalytic cycle of Myeloperoxidase (MPO).
Proposed Protective Mechanism of this compound
In inflammatory conditions such as severe COVID-19, elevated MPO levels in the plasma contribute to the shedding of the endothelial glycocalyx, a protective layer on the surface of endothelial cells.[4] This shedding, particularly of components like syndecan-1, leads to endothelial dysfunction. This compound is proposed to mitigate this damage by directly inhibiting MPO activity.
Caption: Protective mechanism of this compound against endothelial damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the study by Teo et al. (2023), which investigated the effect of this compound on endothelial glycocalyx shedding induced by COVID-19 plasma.[4]
MPO Activity Inhibition in Plasma
-
Sample Preparation: Plasma samples from study participants were diluted 1:10.
-
Inhibitor Treatment: Diluted plasma was treated with 10 µM this compound (dissolved in DMSO).[4]
-
Incubation: The mixture was incubated for 60 minutes at room temperature.
-
MPO Activity Measurement: MPO enzyme activity was quantified using a commercial colorimetric activity assay kit (e.g., Abcam, ab105136). The assay measures the amount of MPO required to generate taurine (B1682933) chloramine, which consumes DTNP, with absorbance read at 412 nm.[4]
In Vitro Endothelial Glycocalyx Shedding Assay
-
Cell Culture: Primary Human Aortic Endothelial Cells (HAECs) were cultured on collagen-coated flasks in EGM2-MV medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.[4]
-
Cell Plating: For experiments, HAECs were seeded in 6-well plates at a density of 1 x 10⁵ cells/ml and cultured overnight to ensure confluency.
-
Treatment: Confluent HAECs were treated with convalescent plasma from COVID-19 patients. In the inhibitor-treated groups, the plasma was pre-incubated with 10 µM this compound.[4][5]
-
Incubation: Cells were incubated with the treated plasma for 16 hours.[6]
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
Quantification of Shedding: The concentration of shed syndecan-1 and glypican-1 in the supernatant was quantified using commercial ELISA kits (e.g., Human DuoSet ELISA).[4]
Experimental Workflow Diagram
Caption: Workflow for MPO inhibition and endothelial shedding assays.
Conclusion
This compound is a potent, irreversible inhibitor of myeloperoxidase with demonstrated activity in both enzymatic and cell-based assays.[3][4] The available data, particularly from studies on inflammatory conditions like COVID-19, suggest its potential as a therapeutic agent to mitigate tissue damage caused by excessive MPO activity.[4] Its ability to protect the endothelial glycocalyx highlights a specific mechanism through which it may confer vascular protection.[4]
For researchers and drug developers, this compound serves as a valuable tool compound for investigating the roles of MPO in various pathologies. However, its documented off-target activities on adenosine and neuropeptide Y receptors necessitate careful experimental design, including the use of appropriate controls, to ensure that observed effects are directly attributable to MPO inhibition.[2] Future in vivo studies are required to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound.
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
MPO-IN-28: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPO-IN-28 is a potent and irreversible, mechanism-based inhibitor of myeloperoxidase (MPO), an enzyme implicated in a variety of inflammatory and cardiovascular diseases.[1][2] Its discovery through virtual screening has positioned it as a valuable tool for researchers studying the pathological roles of MPO. Beyond its primary target, this compound also exhibits antagonist activity at the adenosine (B11128) A2B receptor and agonist activity at the neuropeptide Y-like receptor 7 (NPYLR7), highlighting a polypharmacological profile that warrants further investigation. This technical guide provides a comprehensive overview of the available data on the discovery, synthesis, and biological activity of this compound.
Chemical Properties and Identification
| Property | Value | Reference |
| Formal Name | N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine | [3] |
| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [3] |
| CAS Number | 37836-90-1 | [3] |
| Molecular Formula | C11H13N5O | [3] |
| Formula Weight | 231.3 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A solid | [3] |
| Solubility | DMSO: Slightly soluble | [3] |
| SMILES | N=C(NC1=NC(C)=C2C=CC(OC)=CC2=N1)N | [3] |
| InChI Key | ZJBMSSBTCGJZEE-UHFFFAOYSA-N | [3] |
Discovery
This compound was identified as a highly potent myeloperoxidase inhibitor through a virtual screening study of a library containing 727,842 compounds.[2] This computational approach allowed for the rapid identification of a novel chemical scaffold with the desired inhibitory activity.
Synthesis
A detailed, step-by-step synthesis protocol for N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine is not publicly available in the reviewed literature. However, the synthesis of quinazoline (B50416) and guanidine (B92328) derivatives is well-established in medicinal chemistry. The general approach would likely involve the construction of the 7-methoxy-4-methylquinazoline (B13677836) core, followed by the introduction of the guanidine moiety at the 2-position.
Biological Activity
This compound is a potent, irreversible, and mechanism-based inhibitor of myeloperoxidase. It also demonstrates activity at other receptors, indicating a broader pharmacological profile.
Myeloperoxidase (MPO) Inhibition
| Parameter | Value | Assay Conditions | Reference |
| IC50 (MPO inhibition) | 44 nM | Cell-free assay | [1][4] |
| IC50 (MPO-mediated LDL oxidation) | 90 nM | --- | |
| IC50 (MPO chlorination activity) | ~93.1 μM | In human neutrophils |
Secondary Pharmacological Activities
| Target | Activity | Parameter | Value | Cell Line | Reference |
| Adenosine A2B Receptor | Antagonist | Ki | 2.15 µM | HEK293 cells expressing human receptor | [3] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonist | Activity | Induces calcium mobilization | HEK293T cells expressing mosquito (A. aegypti) receptor | [3] |
Experimental Protocols
Detailed, specific experimental protocols for the biological evaluation of this compound are not fully described in the available literature. However, based on the information gathered, the following general methodologies are likely employed.
MPO Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the chlorination activity of MPO.
-
Reagents:
-
Human MPO enzyme
-
Hydrogen peroxide (H₂O₂)
-
Chloride ions (Cl⁻)
-
A chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (or other test compounds)
-
-
Procedure:
-
A reaction mixture is prepared containing MPO enzyme, taurine, and chloride ions in the assay buffer.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of H₂O₂.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of taurine chloramine (B81541) produced is measured by adding a chromogenic substrate like TMB.
-
The absorbance is read using a microplate reader at a specific wavelength.
-
The IC50 value is calculated by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration.
-
Adenosine A2B Receptor Antagonist Assay (General Radioligand Binding Protocol)
This assay determines the binding affinity of a compound to the adenosine A2B receptor.
-
Reagents:
-
Cell membranes from HEK293 cells stably expressing the human adenosine A2B receptor.
-
A radiolabeled ligand specific for the A2B receptor (e.g., [³H]-DPCPX).
-
This compound (or other test compounds).
-
Assay buffer.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The Ki value is determined by analyzing the competition binding data.
-
NPYLR7 Agonist Assay (General Calcium Mobilization Protocol)
This assay measures the ability of a compound to activate the NPYLR7 receptor by detecting changes in intracellular calcium levels.
-
Reagents:
-
HEK293T cells transiently or stably expressing the mosquito NPYLR7 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound (or other test compounds).
-
Assay buffer.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
This compound is added to the cells at various concentrations.
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or microscope.
-
The EC50 value is calculated by plotting the fluorescence intensity against the logarithm of the agonist concentration.
-
Visualizations
Logical Relationship in the Discovery of this compound
Caption: Workflow illustrating the discovery of this compound.
Signaling Pathway of Myeloperoxidase (MPO)
Caption: The enzymatic pathway of MPO and the inhibitory action of this compound.
Pharmacokinetics
Specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not available in the public domain. Further studies are required to characterize its in vivo properties.
Conclusion
This compound is a valuable chemical probe for studying the role of myeloperoxidase in health and disease. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. While its primary activity as a potent MPO inhibitor is well-characterized, its off-target activities at the adenosine A2B and NPYLR7 receptors suggest a complex pharmacological profile that may offer opportunities for therapeutic development in various indications but also necessitates careful evaluation of potential side effects. The lack of a detailed public synthesis protocol and in vivo pharmacokinetic data represents a gap in the current knowledge base that future research should aim to address. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging this compound for their scientific investigations.
References
MPO-IN-28 for the Investigation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a critical enzyme of the innate immune system, predominantly found in the azurophilic granules of neutrophils and to a lesser extent in monocytes.[1] Upon activation, neutrophils release MPO, which catalyzes the formation of potent reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[2] This process is integral to the neutrophil's antimicrobial arsenal, contributing to the killing of a wide range of pathogens.[1] Beyond its direct microbicidal activity, MPO is also implicated in the formation of neutrophil extracellular traps (NETs), intricate web-like structures of decondensed chromatin and granular proteins that ensnare and neutralize pathogens.[2] However, the dysregulation of MPO activity is linked to tissue damage and the pathology of numerous inflammatory diseases.
MPO-IN-28 is a selective inhibitor of myeloperoxidase, offering a valuable tool for dissecting the multifaceted roles of MPO in innate immunity and inflammatory processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and generalized experimental protocols for its application in studying innate immune cell functions.
This compound: Mechanism of Action and Properties
This compound is a potent and selective inhibitor of MPO. It has been identified as a guanidinium-based compound with strong inhibitory activity against the enzyme.[1] While it is a powerful tool for research, it is important to note that detailed studies on its off-target effects are not extensively published, and researchers should exercise due diligence in interpreting results.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive dose-response data for this compound in primary innate immune cell assays are limited in the currently available literature.
| Parameter | Value | Cell-Free/Cell-Based | Source |
| IC₅₀ (MPO activity) | 44 nM | Cell-Free | [3] |
| IC₅₀ (MPO-mediated LDL oxidation) | 90 nM | Cell-Free | [3] |
| IC₅₀ (relative chlorination activity) | ~93.1 µM | Human Neutrophils | [3] |
Experimental Protocols
Detailed, peer-reviewed protocols for the specific use of this compound in innate immunity assays are not extensively documented in the public domain. The following sections provide generalized, adaptable protocols for key innate immunity assays, with recommendations for the incorporation of this compound based on the available data. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental system.
Neutrophil Reactive Oxygen Species (ROS) Production Assay
This protocol outlines a method to measure the effect of this compound on ROS production by neutrophils, a key function mediated by MPO.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or red blood cell lysis.
-
Cell Plating: Resuspend isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) and plate in a 96-well white-walled plate.
-
Inhibitor Treatment: Pre-incubate neutrophils with a range of concentrations of this compound (a suggested starting range would be 1 µM to 100 µM based on the available IC₅₀ data) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
ROS Detection: Add a chemiluminescent or fluorescent probe for ROS detection (e.g., Luminol for extracellular ROS or Dihydrorhodamine 123 for intracellular ROS).
-
Stimulation: Induce ROS production by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Measurement: Immediately measure chemiluminescence or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of ROS production or the total ROS produced and compare the effects of different concentrations of this compound to the vehicle control.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol provides a framework for quantifying the impact of this compound on NETosis.
Methodology:
-
Neutrophil Isolation and Seeding: Isolate neutrophils as described above and seed them onto glass coverslips in a 24-well plate. Allow the cells to adhere.
-
Inhibitor Treatment: Pre-treat the adherent neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes.
-
NETosis Induction: Stimulate NET formation with an appropriate inducer, such as PMA, ionomycin, or live pathogens.
-
Fixation and Staining: After a suitable incubation period (typically 2-4 hours), fix the cells with paraformaldehyde. Permeabilize the cells and stain for NET components. Use a cell-impermeable DNA dye (e.g., Sytox Green) to stain extracellular DNA and an antibody against MPO or citrullinated histone H3 (CitH3) for immunofluorescence.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
-
Quantification: Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-forming cells as a percentage of the total number of cells.
Macrophage Phagocytosis Assay
This protocol can be used to assess whether this compound affects the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Differentiation: Differentiate human monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages using an appropriate stimulus (e.g., M-CSF for M2-like macrophages or GM-CSF for M1-like macrophages).
-
Inhibitor Treatment: Pre-incubate the differentiated macrophages with this compound or vehicle control for 1-2 hours.
-
Phagocytosis: Add fluorescently labeled particles (e.g., zymosan bioparticles or fluorescently labeled bacteria) to the macrophage culture and incubate to allow for phagocytosis.
-
Quenching and Washing: Quench the fluorescence of extracellular particles using a quenching agent like trypan blue and wash the cells to remove non-internalized particles.
-
Analysis: Analyze the phagocytic uptake using either fluorescence microscopy to visualize internalized particles or flow cytometry to quantify the percentage of phagocytic cells and the mean fluorescence intensity.
Macrophage Cytokine Release Assay
This protocol is designed to investigate the influence of this compound on the production and release of inflammatory cytokines by macrophages.
Methodology:
-
Macrophage Differentiation and Seeding: Differentiate and seed macrophages in a multi-well plate as described previously.
-
Inhibitor Treatment: Pre-treat the macrophages with this compound or vehicle control.
-
Stimulation: Stimulate the macrophages with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS).
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed effects on cytokine release are not due to cytotoxicity of the inhibitor.
Signaling Pathways and Visualizations
MPO activity and its products can influence several downstream signaling pathways in innate immune cells, contributing to the inflammatory response. The inhibition of MPO by this compound is expected to modulate these pathways.
Caption: MPO-mediated signaling in neutrophils.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a valuable pharmacological tool for investigating the complex roles of myeloperoxidase in innate immunity. While the available data provides a solid foundation for its use, further research is needed to fully elucidate its effects and mechanisms of action in primary innate immune cells. The generalized protocols and signaling pathway information provided in this guide are intended to serve as a starting point for researchers to design and execute their own detailed investigations into the function of MPO in health and disease. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MPO-IN-28
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPO-IN-28 is a potent and specific inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory response and oxidative stress. With an IC50 of 44 nM, this compound serves as a valuable research tool for investigating the pathological roles of MPO in a variety of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders. These application notes provide detailed protocols for the in vitro use of this compound, along with data presentation and pathway visualizations to facilitate experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting MPO activity and its downstream effects on endothelial glycocalyx shedding.
Table 1: In Vitro Inhibition of Myeloperoxidase (MPO) Activity by this compound
| Parameter | Value | Cell-free Assay/Cell Line | Reference |
| IC50 | 44 nM | Cell-free assay | [1] |
| Concentration Used | 10 µM | Human Aortic Endothelial Cells (HAEC) | [2] |
| Reduction in MPO Activity | ~51-59% | Plasma from COVID-19 patients | [2] |
Table 2: Effect of this compound on Endothelial Glycocalyx Shedding in Human Aortic Endothelial Cells (HAEC)
| Treatment Group | Syndecan-1 Shedding (ng/ml, mean ± SD) | P-value vs. Untreated | Glypican-1 Shedding (ng/ml, mean ± SD) | P-value vs. Untreated | Reference |
| Convalescent Plasma (Non-severe COVID-19) | [2] | ||||
| Untreated | 1.23 ± 0.28 | - | 5.93 ± 0.92 | - | [2] |
| This compound (10 µM) | 0.73 ± 0.51 | p = 0.05 | 4.91 ± 1.31 | p = 0.14 | [2] |
| Convalescent Plasma (Severe COVID-19) | [2] | ||||
| Untreated | 3.66 ± 1.73 | - | 4.47 ± 0.74 | - | [2] |
| This compound (10 µM) | 3.13 ± 1.82 | p = 0.006 | 4.83 ± 1.32 | p = 0.69 | [2] |
| Control Plasma | [2] | ||||
| Untreated | 0.80 ± 0.07 | - | 3.95 ± 0.05 | - | [2] |
| This compound (10 µM) | 0.48 ± 0.17 | p = 0.06 | 5.17 ± 0.26 | p = 0.01 | [2] |
Signaling Pathways and Mechanisms of Action
Myeloperoxidase, primarily released by neutrophils during inflammation, catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[3] HOCl is a potent oxidizing agent that contributes to tissue damage. This compound directly inhibits this catalytic activity. Furthermore, MPO can limit the bioavailability of nitric oxide (NO), a critical signaling molecule in vasodilation, by oxidizing soluble guanylyl cyclase (sGC).[4] By inhibiting MPO, this compound can help preserve endothelial function.
Caption: this compound inhibits MPO-catalyzed HOCl production and preserves sGC function.
Experimental Protocols
The following protocols provide a starting point for in vitro experiments using this compound. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
This compound is a solid that is slightly soluble in DMSO.
-
Reconstitution: To prepare a 10 mM stock solution, add 432.4 µL of fresh, anhydrous DMSO to 1 mg of this compound (Molecular Weight: 231.25 g/mol ).
-
Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.[1]
In Vitro MPO Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on MPO activity in a biological sample (e.g., plasma, cell lysate).
Caption: Workflow for in vitro MPO inhibition assay.
Protocol:
-
Sample Preparation: Prepare your biological sample (e.g., plasma, cell lysate) according to your standard laboratory procedures.
-
Working Solution Preparation: Dilute the 10 mM this compound stock solution in an appropriate assay buffer to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the inhibitor-treated samples.
-
Incubation: In a 96-well plate, add your biological sample and the this compound working solution or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
MPO Activity Measurement:
-
Add a suitable MPO substrate, such as TMB (3,3',5,5'-tetramethylbenzidine) or o-dianisidine, to each well.
-
Incubate at room temperature for a specified time, allowing for color development.
-
Add a stop solution (e.g., 2 M H₂SO₄ for TMB) to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of MPO activity relative to the vehicle control.
Assessment of Endothelial Glycocalyx Shedding
This protocol is based on the methodology used to assess the protective effects of this compound on the endothelial glycocalyx.[2]
Protocol:
-
Cell Culture: Culture Human Aortic Endothelial Cells (HAEC) to confluence in 6-well plates.
-
Serum Starvation: Serum-starve the confluent HAEC for 6 hours.
-
Treatment:
-
Prepare treatment media containing plasma (e.g., from patients or controls) with either 10 µM this compound or a vehicle control (DMSO).
-
Remove the starvation media from the HAEC and add the treatment media.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA for Shedding Markers:
-
Quantify the concentration of syndecan-1 and glypican-1 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis: Compare the levels of syndecan-1 and glypican-1 in the this compound treated groups to the vehicle control groups to determine the effect of MPO inhibition on glycocalyx shedding.
Concluding Remarks
This compound is a powerful tool for elucidating the role of myeloperoxidase in health and disease. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at understanding MPO-driven pathologies and evaluating the therapeutic potential of MPO inhibition. As with any experimental system, optimization of concentrations, incubation times, and specific assay conditions is recommended to achieve robust and reproducible results.
References
Application Notes and Protocols for MPO-IN-28 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of MPO-IN-28, a potent inhibitor of Myeloperoxidase (MPO). The following sections describe the mechanism of action of MPO, protocols for determining the inhibitory activity of this compound, and methods for assessing its effects in cell-based assays relevant to inflammation and endothelial dysfunction.
Introduction to Myeloperoxidase (MPO)
Myeloperoxidase is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[1][3] While crucial for host defense against pathogens, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular conditions, by causing oxidative damage to host tissues.[3][4] this compound is a small molecule inhibitor of MPO with a reported IC50 of 44 nM in a cell-free assay, making it a valuable tool for studying the roles of MPO in disease and for the development of novel anti-inflammatory therapeutics.[5]
This compound: Quantitative In Vitro Data
The following table summarizes key quantitative data for this compound from in vitro experiments.
| Parameter | Value | Assay Type | Source |
| IC50 | 44 nM | Cell-free MPO activity assay | [5] |
| Inhibition of MPO Activity in Plasma | ~51-59% decrease at 10 µM | MPO activity assay on human plasma | [6] |
| Effect on Endothelial Glycocalyx Shedding | Reduced syndecan-1 shedding in HAECs treated with COVID-19 plasma | Cell-based ELISA | [6] |
Experimental Protocols
Determination of this compound IC50 (Fluorometric Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on purified MPO enzyme activity.
Materials:
-
Purified human MPO
-
MPO Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP) - MPO substrate
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MPO Assay Buffer to obtain a range of concentrations for testing (e.g., 0.1 nM to 10 µM).
-
Prepare reagents:
-
Prepare a working solution of purified human MPO in MPO Assay Buffer.
-
Prepare a working solution of ADHP in MPO Assay Buffer.
-
Prepare a working solution of H₂O₂ in MPO Assay Buffer.
-
-
Assay setup:
-
Add 10 µL of each this compound dilution to triplicate wells of the 96-well plate.
-
For positive control wells (100% MPO activity), add 10 µL of MPO Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For background wells, add 10 µL of MPO Assay Buffer.
-
Add 50 µL of the MPO working solution to the inhibitor and positive control wells. Add 50 µL of MPO Assay Buffer to the background wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
-
Initiate the reaction: Add 50 µL of a freshly prepared reaction mix containing ADHP and H₂O₂ to all wells.
-
Measure fluorescence: Immediately begin kinetic measurement of fluorescence intensity for 10-30 minutes at room temperature.
-
Data analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Subtract the average background rate from all other rates.
-
Normalize the data by setting the average rate of the positive control wells to 100% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Neutrophil Activation and MPO Release Assay
This protocol assesses the ability of this compound to inhibit the activity of MPO released from activated human neutrophils.
Materials:
-
Human whole blood
-
Reagents for neutrophil isolation (e.g., Histopaque, RBC lysis buffer)
-
RPMI 1640 medium with L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
MPO activity assay reagents (as described in Protocol 1 or a colorimetric equivalent using TMB as a substrate)
-
96-well cell culture plate
-
Centrifuge
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Isolate human neutrophils: Isolate neutrophils from fresh human whole blood using density gradient centrifugation followed by red blood cell lysis. Resuspend the purified neutrophils in RPMI 1640 medium.[7]
-
Cell plating: Seed the neutrophils in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Inhibitor treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Neutrophil activation: Stimulate the neutrophils with a final concentration of 25-100 nM PMA to induce degranulation and MPO release. Incubate for 1-2 hours at 37°C.
-
Collect supernatant: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant containing the released MPO.
-
Measure MPO activity: Determine the MPO activity in the supernatant using an MPO activity assay as described in Protocol 1.
-
Data analysis: Calculate the percent inhibition of MPO activity for each this compound concentration compared to the vehicle-treated, PMA-stimulated control.
In Vitro Endothelial Glycocalyx Shedding Assay
This protocol evaluates the protective effect of this compound against MPO-mediated shedding of the endothelial glycocalyx.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial cell growth medium
-
Plasma from patients with inflammatory conditions (e.g., COVID-19) or purified MPO
-
This compound
-
Wash buffers (e.g., PBS)
-
ELISA kit for a glycocalyx component (e.g., Syndecan-1)
-
96-well cell culture plate
-
Plate reader for ELISA
Procedure:
-
Cell culture: Culture HAECs to confluence in a 96-well plate.
-
Inhibitor pre-treatment: Pre-treat the confluent HAECs with this compound (e.g., 10 µM) or vehicle for 1 hour.[6]
-
Stimulation:
-
Prepare treatment media by mixing patient plasma with fresh culture medium.
-
Remove the inhibitor-containing medium from the cells and add the plasma-containing medium.
-
Alternatively, to assess the direct effect of MPO, add purified MPO to the culture medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Collect supernatant: Collect the cell culture supernatant.
-
Quantify glycocalyx shedding: Measure the concentration of the shed glycocalyx component (e.g., Syndecan-1) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data analysis: Compare the levels of the shed glycocalyx component in the supernatants from this compound-treated and vehicle-treated cells.
Signaling Pathways and Experimental Workflows
References
Application Note and Protocol: Preparation of MPO-IN-28 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers, due to the oxidative damage its products inflict on host tissues.[1][3][4]
MPO-IN-28 is a potent and irreversible, mechanism-based inhibitor of Myeloperoxidase with an IC₅₀ of 44 nM.[5][6][7][8] Its specificity makes it a valuable tool for studying the roles of MPO in various pathological processes and as a potential therapeutic agent.[1][8] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) for use in in vitro research applications.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃N₅O | [5][6][9] |
| Molecular Weight | 231.25 g/mol | [5][6] |
| CAS Number | 37836-90-1 | [5][6][7][9] |
| IC₅₀ (Cell-free assay) | 44 nM | [5][6][7][8] |
| IC₅₀ (Neutrophil MPO) | ~93.1 µM (for chlorination activity) | [8] |
| Solubility in DMSO | 22.73 mg/mL (98.29 mM)[5][7] to 46 mg/mL (198.91 mM)[6]. Note: Sonication may be required, and fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5][6][7] | [5][6][7] |
| Storage (Powder) | -20°C for up to 3 years. | [5][6] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month. Note: It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.[5]
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or wrapped in foil for light protection)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes to prevent condensation. Work in a chemical fume hood or a well-ventilated area.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.31 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 231.25 g/mol = 0.00231 g = 2.31 mg
-
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1.0 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution.[5][7] A water bath sonicator is recommended. Sonicate for 10-15 minutes, checking for complete dissolution. The solution should be clear and free of particulates. If needed, gentle warming to 37°C can also aid dissolution.[10]
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6] This prevents degradation from repeated freeze-thaw cycles.
-
Protocol: In Vitro MPO Activity Inhibition Assay
This example protocol outlines how to use the prepared this compound stock solution to determine its inhibitory effect on MPO activity in a cell-free system. This assay is based on the MPO-catalyzed oxidation of a substrate, which can be measured spectrophotometrically.[5][11]
Materials:
-
10 mM this compound DMSO stock solution (prepared as above)
-
Human Myeloperoxidase (MPO) enzyme
-
Assay Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, with 300 mM NaCl)[5]
-
Hydrogen Peroxide (H₂O₂)
-
Catalase (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM this compound stock solution in assay buffer to create a range of desired concentrations for testing (e.g., from 1 nM to 20 µM). Remember to include a DMSO-only vehicle control. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.[13]
-
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).
-
Initiate Reaction: Start the reaction by adding H₂O₂ to each well (e.g., final concentration of 100 µM).[5]
-
Stop Reaction: After a set time (e.g., 5 minutes), stop the reaction by adding catalase.[5]
-
Detection: Measure the product formation using a microplate reader at the appropriate wavelength (e.g., 412 nm for the taurine (B1682933) chloramine (B81541) assay after adding thionitrobenzoic acid).[5]
-
Data Analysis: Plot the absorbance (or fluorescence) as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of MPO activity.
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solution.
Caption: Simplified signaling pathway of MPO inhibition by this compound.
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human MPO — Aimplex Biosciences, Inc. [aimplexbio.com]
- 3. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 37836-90-1 | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myeloperoxidase (MPO) Activity Assay Using MPO-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[2][3] While essential for microbial killing, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers.[1][4][5] Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[5]
MPO-IN-28 is a potent and specific inhibitor of myeloperoxidase.[6] This document provides detailed protocols for utilizing this compound in MPO activity assays, enabling researchers to accurately screen for and characterize MPO inhibitors.
This compound: A Potent Myeloperoxidase Inhibitor
This compound is a small molecule inhibitor of myeloperoxidase with a reported IC50 value of 44 nM in a cell-free assay.[6] Its mechanism of action involves the direct inhibition of the enzymatic activity of MPO.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₅O | [6][7] |
| Molecular Weight | 231.25 g/mol | [6] |
| IC50 | 44 nM (cell-free assay) | [6] |
| Solubility | DMSO: 46 mg/mL (198.91 mM) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
Myeloperoxidase Signaling Pathway
MPO is a key player in inflammatory signaling cascades. Its enzymatic activity generates potent oxidants that can damage host tissues and activate pro-inflammatory pathways like NF-κB and MAPK, leading to the production of cytokines such as IL-1β, TNF-α, and IL-6.[2]
Caption: Myeloperoxidase (MPO) signaling pathway.
Experimental Protocols
This section provides detailed protocols for assessing MPO activity using this compound as an inhibitor. Both colorimetric and fluorometric assays are described.
Experimental Workflow
The general workflow for an MPO activity assay using an inhibitor is outlined below.
Caption: General workflow for an MPO activity assay.
Protocol 1: Colorimetric MPO Activity Assay
This protocol is adapted from methods utilizing o-dianisidine as a substrate.[8]
A. Materials and Reagents
-
This compound
-
Purified MPO or sample containing MPO (e.g., neutrophil lysate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 460 nm
B. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[6] Further dilute in potassium phosphate buffer to desired concentrations.
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0.
-
o-dianisidine Solution: Prepare a 20 mM stock solution of o-dianisidine in distilled water.
-
H₂O₂ Solution: Prepare a 0.003% (v/v) H₂O₂ solution in distilled water immediately before use.
C. Assay Procedure
-
Add 50 µL of MPO sample (purified enzyme or lysate) to each well of a 96-well plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (buffer with equivalent DMSO concentration) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare the reaction mixture by combining 1 part 20 mM o-dianisidine, 1 part 0.003% H₂O₂, and 8 parts assay buffer.
-
Initiate the reaction by adding 100 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at 460 nm in a kinetic mode for 5-10 minutes at room temperature.
D. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Fluorometric MPO Activity Assay
This protocol is based on the use of a fluorogenic substrate.[9][10]
A. Materials and Reagents
-
This compound
-
Purified MPO or sample containing MPO
-
MPO Assay Buffer (e.g., provided in commercial kits, or a suitable buffer like PBS)
-
MPO Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)
-
Hydrogen peroxide (H₂O₂)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
B. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and create serial dilutions in MPO Assay Buffer.
-
MPO Sample: Dilute purified MPO or sample lysate to an appropriate concentration in MPO Assay Buffer.
-
Reaction Mix: Prepare a reaction mix containing the MPO Peroxidation Substrate and Hydrogen Peroxide in MPO Assay Buffer according to the manufacturer's instructions or literature recommendations.
C. Assay Procedure
-
Add 50 µL of the MPO sample to each well of the 96-well plate.
-
Add 10 µL of diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Add 40 µL of the Reaction Mix to each well to start the reaction.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 10-30 minutes at 37°C.
D. Data Analysis
-
Calculate the rate of increase in fluorescence for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50.
Data Presentation
The following table summarizes the expected outcomes when using this compound in an MPO activity assay.
| This compound Concentration | % MPO Activity (Relative to Control) |
| 0 nM (Vehicle) | 100% |
| 1 nM | ~90% |
| 10 nM | ~60% |
| 44 nM (IC50) | 50% |
| 100 nM | ~20% |
| 1 µM | <5% |
Note: These are illustrative values based on the reported IC50. Actual results may vary depending on experimental conditions.
Conclusion
This compound is a valuable tool for studying the role of myeloperoxidase in health and disease. The protocols provided here offer robust methods for assessing MPO activity and the inhibitory potential of compounds like this compound. These assays are essential for the discovery and development of novel therapeutics targeting MPO-driven inflammation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 3. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds [frontiersin.org]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
MPO-IN-28: A Potent Tool for Investigating Cardiovascular Disease Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, but its dysregulation is increasingly implicated in the pathogenesis of cardiovascular diseases (CVD).[1][2] MPO catalyzes the formation of reactive oxygen species, contributing to oxidative stress, inflammation, endothelial dysfunction, and the progression of atherosclerosis.[3][4] As a key mediator in CVD, MPO has emerged as a promising therapeutic target.[3] MPO-IN-28 is a potent, irreversible inhibitor of MPO with a half-maximal inhibitory concentration (IC50) of 44 nM, making it a valuable pharmacological tool for elucidating the role of MPO in cardiovascular pathologies.[5][6][7] This document provides detailed application notes and experimental protocols for utilizing this compound and other MPO inhibitors in cardiovascular research.
This compound: Compound Specifications
| Property | Value | Reference |
| Synonyms | MPO Inhibitor 28, Myeloperoxidase Inhibitor 28 | [8] |
| Molecular Formula | C11H13N5O | [5][8] |
| Molecular Weight | 231.25 g/mol | [5] |
| CAS Number | 37836-90-1 | [5][8] |
| IC50 | 44 nM (cell-free assay) | [5][6][7] |
| Solubility | DMSO: 46 mg/mL (198.91 mM) | [5] |
| Storage | Store at -20°C as a solid | [5] |
Mechanism of Action of MPO and its Inhibition
MPO, primarily released by activated neutrophils and monocytes, utilizes hydrogen peroxide (H2O2) to oxidize chloride ions into hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[9] HOCl can modify various biomolecules, including lipids and proteins, leading to cellular damage and dysfunction. MPO inhibitors like this compound function by binding to the enzyme's active site, preventing the catalytic conversion of H2O2 and thereby reducing the production of damaging reactive species.[9] This inhibition allows researchers to probe the specific contributions of MPO activity to disease processes.
Applications in Cardiovascular Disease Research
The inhibition of MPO by this compound and other specific inhibitors provides a powerful approach to investigate various facets of cardiovascular disease.
Atherosclerosis
Studies using MPO inhibitors in mouse models of atherosclerosis have demonstrated a reduction in necrotic core area within atherosclerotic plaques, suggesting a role for MPO in promoting plaque instability.[8] While MPO inhibition did not alter the overall lesion area, it pointed towards a modification of the inflammatory environment within the plaque.[8]
Myocardial Infarction
In experimental models of myocardial infarction (MI), treatment with MPO inhibitors has been shown to improve ventricular function and remodeling.[5] Inhibition of MPO activity can attenuate inflammation and cardiac dilation during the healing process after an MI.[5] Furthermore, MPO inhibition has been associated with a significant decrease in the incidence of plaque rupture, MI, and stroke in a novel mouse model of advanced atherosclerosis.[6][10]
Endothelial Dysfunction
MPO is implicated in endothelial dysfunction by limiting the bioavailability of nitric oxide (NO).[4] Pharmacological inhibition of MPO has been shown to attenuate endothelial dysfunction in mouse models of vascular inflammation.[11][12] In vitro studies using this compound have demonstrated its ability to reduce endothelial glycocalyx shedding, a marker of endothelial injury.[13][14]
Quantitative Data from MPO Inhibitor Studies
| Model System | MPO Inhibitor | Key Findings | Quantitative Data | Reference |
| Ldlr-/- mice (Atherosclerosis) | PF-06282999 | Reduced necrotic core area in aortic root sections. | No significant change in lesion area. | [8] |
| Mouse model of Myocardial Infarction | PF-1355 | Improved ejection fraction and decreased end-diastolic volume with 21-day treatment. | ~44% improvement in ejection fraction; ~53% decrease in end-diastolic volume. | [5] |
| Mouse model of advanced atherosclerosis | AZM198 | Marked improvement in survival and reduced incidence of plaque rupture, MI, and stroke. | >60% decrease in the incidence of plaque rupture, MI, and stroke. | [6][10] |
| Human Aortic Endothelial Cells (in vitro) | This compound | Reduced shedding of syndecan-1 induced by convalescent COVID-19 plasma. | Significant reduction in syndecan-1 shedding (p=0.006 in severe group). | [13][14] |
Experimental Protocols
In Vitro MPO Activity Assay
This protocol is designed to measure the peroxidase activity of MPO in a cell-free system and to assess the inhibitory potential of compounds like this compound.
Materials:
-
Purified human MPO
-
MPO Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Hydrogen Peroxide (H2O2)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of purified MPO in MPO Assay Buffer.
-
Prepare serial dilutions of this compound or other test compounds in DMSO, then dilute further in MPO Assay Buffer.
-
In a 96-well plate, add 50 µL of MPO Assay Buffer (for control) or the diluted inhibitor solution.
-
Add 25 µL of the MPO working solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of a solution containing both H2O2 and TMB.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm for TMB) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each condition. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
Cellular MPO Activity Assay in Neutrophils
This protocol measures MPO activity released from activated neutrophils.
Materials:
-
Isolated human or mouse neutrophils
-
Cell culture medium (e.g., RPMI)
-
PMA (Phorbol 12-myristate 13-acetate) or other neutrophil activator
-
This compound or other test inhibitors
-
Reagents for MPO activity measurement (as in Protocol 1)
-
96-well cell culture plate
-
Centrifuge
-
Microplate reader
Procedure:
-
Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend neutrophils in cell culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add this compound or other inhibitors at desired concentrations and incubate for 30-60 minutes.
-
Stimulate the neutrophils by adding a low concentration of PMA (e.g., 25-100 ng/mL).
-
Incubate for 1-2 hours to allow for MPO release.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the MPO activity in the supernatant using the method described in Protocol 1.
In Vivo Atherosclerosis Study in Mice
This protocol describes a general workflow for evaluating the effect of an MPO inhibitor on the development of atherosclerosis in a mouse model.
Animal Model:
-
ApoE-/- or Ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.
Materials:
-
MPO inhibitor (e.g., PF-06282999, AZM198) formulated for oral administration.
-
High-fat diet (Western diet).
-
Surgical tools for tissue harvesting.
-
Histology equipment and reagents (e.g., Oil Red O for lipid staining).
Procedure:
-
Acclimate mice to the facility and diet.
-
Divide mice into control and treatment groups.
-
Induce atherosclerosis by feeding a high-fat diet.
-
Administer the MPO inhibitor or vehicle to the respective groups daily via oral gavage.
-
Continue the diet and treatment for a specified period (e.g., 12-16 weeks).
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the aorta and heart.
-
Analyze the aortic root for atherosclerotic lesion size and composition using histological staining (e.g., Oil Red O for lipid content, Masson's trichrome for collagen, and specific antibodies for macrophage and smooth muscle cell content).
-
Quantify the stained areas using image analysis software.
Signaling Pathways
MPO-mediated oxidative stress can impact multiple signaling pathways relevant to cardiovascular disease.
MPO and Endothelial Cell Signaling
In endothelial cells, MPO can be transcytosed and accumulate in the subendothelial space.[15] The production of HOCl in this region can lead to the oxidative modification of extracellular matrix proteins and alter intracellular signaling. For instance, MPO-derived oxidants can trigger changes in focal adhesion and cytoskeletal signaling, leading to endothelial cell de-adhesion.[15] Furthermore, MPO can influence eNOS activity through complex signaling events involving intracellular calcium and phosphorylation changes.[16]
Conclusion
This compound and other specific MPO inhibitors are invaluable research tools for dissecting the complex role of myeloperoxidase in cardiovascular disease. By providing a means to selectively block MPO activity, these compounds enable researchers to investigate its contribution to atherosclerosis, myocardial infarction, endothelial dysfunction, and other cardiovascular pathologies. The protocols and information provided herein offer a foundation for designing and executing experiments to further our understanding of MPO as a therapeutic target in the fight against cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of inhibitors of myeloperoxidase on the development of aortic atherosclerosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted subendothelial matrix oxidation by myeloperoxidase triggers myosin II-dependent de-adhesion and alters signaling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial-Transcytosed Myeloperoxidase Activates Endothelial Nitric Oxide Synthase via a Phospholipase C-Dependent Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MPO-IN-28 in COVID-19 Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe COVID-19 is characterized by a hyperinflammatory response, leading to significant endothelial injury and contributing to disease severity. Myeloperoxidase (MPO), a heme-containing enzyme released by activated neutrophils, is implicated in this pathology. Elevated MPO levels and activity are observed in COVID-19 patients and are associated with endothelial damage, specifically the shedding of the endothelial glycocalyx (EG).[1][2] The endothelial glycocalyx is a critical layer on the luminal surface of endothelial cells that maintains vascular integrity. Its degradation is a key step in endothelial dysfunction.
MPO-IN-28 is a potent and specific inhibitor of myeloperoxidase, with an IC50 of 44 nM.[3] By inhibiting MPO activity, this compound presents a promising therapeutic strategy to mitigate endothelial damage in COVID-19. These application notes provide detailed protocols for utilizing this compound in in vitro models of COVID-19-induced endothelial dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on plasma from COVID-19 patients and its subsequent impact on endothelial cells in vitro.
Table 1: Effect of this compound on MPO Activity in Plasma from COVID-19 Patients [1][4]
| Treatment Group | Mean MPO Activity (unit/mL) | Standard Deviation (unit/mL) | Percentage Decrease in MPO Activity | p-value |
| Untreated Plasma | 68.75 | 22.54 | N/A | < 0.0001 |
| Plasma + 10 µM this compound | 35.92 | 14.48 | ~51% | < 0.0001 |
Table 2: Effect of this compound on Syndecan-1 Shedding from Human Aortic Endothelial Cells (HAEC) Treated with Convalescent COVID-19 Plasma [1]
| Plasma Treatment Group | HAEC Treatment | Mean Syndecan-1 (ng/mL) | Standard Deviation (ng/mL) | p-value (vs. Untreated Plasma) |
| Non-severe COVID-19 | Untreated | 1.23 | 0.28 | N/A |
| Non-severe COVID-19 | This compound | 0.73 | 0.51 | 0.05 |
| Severe COVID-19 | Untreated | 3.66 | 1.73 | N/A |
| Severe COVID-19 | This compound | 3.13 | 1.82 | 0.006 |
| Control (pre-COVID-19) | Untreated | 0.80 | 0.07 | N/A |
| Control (pre-COVID-19) | This compound | 0.48 | 0.17 | 0.06 |
Table 3: Effect of this compound on Glypican-1 Shedding from HAEC Treated with Convalescent COVID-19 Plasma [1]
| Plasma Treatment Group | HAEC Treatment | Mean Glypican-1 (ng/mL) | Standard Deviation (ng/mL) | p-value (vs. Untreated Plasma) |
| Non-severe COVID-19 | Untreated | 5.93 | 0.92 | N/A |
| Non-severe COVID-19 | This compound | 4.91 | 1.31 | 0.14 |
| Severe COVID-19 | Untreated | 4.47 | 0.74 | N/A |
| Severe COVID-19 | This compound | 4.83 | 1.32 | 0.69 |
| Control (pre-COVID-19) | Untreated | 3.95 | 0.05 | N/A |
| Control (pre-COVID-19) | This compound | 5.17 | 0.26 | 0.01 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Culture of Human Aortic Endothelial Cells (HAEC)
This protocol is adapted from standard procedures for culturing primary endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAEC)
-
Endothelial Cell Growth Medium
-
0.05% Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS)
-
T-75 culture flasks
-
6-well or 12-well tissue culture plates
Procedure:
-
Culture HAEC in T-75 flasks using Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with HBSS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 5-10 mL of Endothelial Cell Growth Medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed onto new culture plates at a density of 1-2 x 10^5 cells/mL for experiments.
-
Allow cells to adhere and form a confluent monolayer before starting experiments (typically 24-48 hours).
In Vitro this compound Treatment of Endothelial Cells with COVID-19 Plasma
This protocol outlines the treatment of HAEC with plasma from COVID-19 patients in the presence or absence of this compound.
Materials:
-
Confluent HAEC in multi-well plates
-
Plasma from severe, non-severe COVID-19 patients, and healthy controls (stored at -80°C)
-
This compound (stock solution in DMSO)
-
Endothelial Cell Growth Medium (serum-free for treatment)
Procedure:
-
Prepare a 10 µM working solution of this compound in serum-free Endothelial Cell Growth Medium. Prepare a vehicle control with the same concentration of DMSO.
-
Thaw patient and control plasma on ice.
-
In separate tubes, pre-treat the plasma with either the 10 µM this compound solution or the vehicle control for 30 minutes at 37°C.
-
Wash the confluent HAEC monolayer twice with pre-warmed HBSS.
-
Add the pre-treated plasma (diluted in serum-free medium as determined by preliminary experiments, e.g., 10-20% v/v) to the respective wells.
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant for analysis of shed glycocalyx components.
-
Store the supernatant at -80°C until analysis.
Measurement of MPO Activity in Plasma
This protocol describes a colorimetric assay to determine MPO activity.
Materials:
-
Plasma samples (untreated and treated with this compound)
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
Hydrogen peroxide (H2O2)
-
O-dianisidine dihydrochloride (B599025) or TMB (3,3′,5,5′-Tetramethylbenzidine) as substrate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add 10 µL of plasma sample to a 96-well plate in duplicate.
-
Prepare a reaction mixture containing MPO Assay Buffer, H2O2 (final concentration ~0.3 mM), and the substrate (e.g., TMB).
-
Add 200 µL of the reaction mixture to each well containing the plasma.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate MPO activity based on a standard curve or by comparing the rate of change in absorbance.
Quantification of Syndecan-1 and Glypican-1 by ELISA
This protocol provides a general outline for a sandwich ELISA to measure shed glycocalyx components in the cell culture supernatant.
Materials:
-
Cell culture supernatant samples
-
Human Syndecan-1 and Glypican-1 ELISA kits
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of Streptavidin-HRP solution and incubate.
-
Wash the wells a final time.
-
Add 100 µL of the substrate solution and incubate in the dark until color develops.
-
Add 50-100 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of Syndecan-1 or Glypican-1 in the samples by interpolating from the standard curve.
References
A Step-by-Step Guide to Inhibit Myeloperoxidase with MPO-IN-28: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation, neutrophils release MPO, which catalyzes the production of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[2] While essential for host defense against pathogens, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, by causing oxidative damage to host tissues.[3][4]
MPO-IN-28 is a potent and irreversible inhibitor of myeloperoxidase, exhibiting a half-maximal inhibitory concentration (IC50) of 44 nM in cell-free assays.[5] Its ability to specifically target and inhibit MPO makes it a valuable tool for studying the roles of this enzyme in health and disease and for the development of novel therapeutics. This document provides a comprehensive guide for utilizing this compound to inhibit MPO activity, including detailed protocols for in vitro and cellular assays.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| IC50 | 44 nM | [5] |
| Solubility | DMSO | [5] |
| Storage | Store as a solid at -20°C. | [5] |
| Stability | Stock solutions in DMSO can be stored at -80°C for up to a year. | [5] |
Data Presentation: Inhibition of Myeloperoxidase Activity
The following table summarizes the inhibitory effect of this compound on MPO activity at a specific concentration. Further dose-response studies are recommended to fully characterize its inhibitory profile in your experimental system.
| Inhibitor Concentration | Percent Inhibition of MPO Activity | Experimental System | Reference |
| 10 µM | ~51-59% | Human Plasma | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.31 mg of this compound (Molecular Weight: 231.25 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Myeloperoxidase Activity Assay using TMB
This protocol describes a colorimetric assay to measure the peroxidase activity of MPO using 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) as a substrate.
Materials:
-
Purified human MPO
-
This compound
-
TMB solution
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 650 nm or 370 nm.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to generate a dose-response curve. Include a vehicle control (DMSO) without the inhibitor.
-
In a 96-well plate, add the desired concentration of this compound or vehicle control.
-
Add purified MPO to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the TMB substrate solution followed by H₂O₂.
-
Immediately measure the change in absorbance over time (kinetic read) at 650 nm or perform an endpoint reading after a fixed time by adding a stop solution (e.g., 2 M H₂SO₄) and measuring absorbance at 450 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Cellular Myeloperoxidase Activity Assay in Neutrophils
This protocol outlines a method to measure the effect of this compound on MPO activity in isolated human neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
MPO activity assay reagents (e.g., TMB or a fluorometric substrate like Amplex Red)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well plate (clear or black, depending on the assay)
-
Microplate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard laboratory methods.
-
Resuspend the neutrophils in the assay buffer at the desired concentration.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the neutrophils with PMA to induce degranulation and MPO release.
-
Measure the MPO activity in the cell supernatant or cell lysate using a suitable MPO activity assay (as described in Protocol 2 or a fluorometric alternative).
-
Calculate the percent inhibition of MPO activity at each concentration of this compound and determine the cellular IC50.
Protocol 4: IC50 Determination for this compound
This protocol provides a general framework for determining the IC50 value of this compound using a spectrophotometric or fluorometric MPO activity assay.
Materials:
-
Purified MPO
-
This compound
-
MPO substrate (e.g., TMB, o-dianisidine, or a fluorometric probe)
-
Hydrogen peroxide (H₂O₂)
-
Assay Buffer (pH 7.4)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Create a range of concentrations of this compound in the assay buffer. It is recommended to use a logarithmic dilution series spanning several orders of magnitude around the expected IC50 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of purified MPO to each well. Then, add the different concentrations of this compound to the respective wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the MPO substrate and H₂O₂ to all wells.
-
Measure Activity: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time (kinetic assay) or by stopping the reaction after a fixed time and measuring the endpoint signal.
-
Data Analysis:
-
Calculate the percentage of MPO activity for each inhibitor concentration relative to the vehicle control (which represents 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MPO activity.[7]
-
Visualizations
Myeloperoxidase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of Myeloperoxidase and the inhibitory action of this compound.
Experimental Workflow for MPO Inhibition Assay
Caption: A streamlined workflow for performing an in vitro MPO inhibition assay.
Logical Relationship of Protocol Steps
References
- 1. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vivo Administration of Myeloperoxidase (MPO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are potent antimicrobial agents.[1] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, by causing oxidative damage to host tissues.[2][3] This has led to the development of MPO inhibitors as potential therapeutic agents.
MPO-IN-28 is a potent inhibitor of myeloperoxidase with an in vitro IC50 of 44 nM. While specific in vivo studies on this compound are not yet publicly available, research on other mechanism-based MPO inhibitors provides a strong framework for designing and executing animal studies. An in vitro study on the effects of this compound on endothelial glycocalyx shedding demonstrated that at a concentration of 10 µM, it could significantly reduce MPO activity in plasma samples and decrease the shedding of syndecan-1 from human aortic endothelial cells treated with plasma from COVID-19 patients.[4]
This document provides detailed application notes and protocols for the in vivo administration of MPO inhibitors, drawing upon data from studies with related compounds such as AZM198 and AZD3241. These notes are intended to serve as a comprehensive guide for researchers planning to investigate the in vivo efficacy of this compound or other novel MPO inhibitors.
Quantitative Data from Animal Studies with MPO Inhibitors
The following tables summarize quantitative data from in vivo studies with the MPO inhibitors AZM198 and AZD3241, which can be used as a reference for dose selection and expected outcomes in preclinical models.
Table 1: In Vivo Efficacy of AZM198 in Mouse Models of Vascular Inflammation [5][6]
| Animal Model | Dosing Regimen | Plasma Concentration of AZM198 | Primary Efficacy Endpoint | Outcome |
| Femoral Cuff Model in Apoe-/- mice | Chow + AZM198 for 3 weeks | Not specified | Endothelial function | Significantly improved |
| Tandem Stenosis Model in Apoe-/- mice | Western Diet + AZM198 for 13 weeks | ~1.5 µM | Endothelial function | Significantly improved |
| High-Fat, High-Carbohydrate Diet in C57BL/6J mice | Diet + AZM198 | Not specified | Endothelial function | No significant improvement |
Table 2: In Vivo Effects of AZM198 in an Obese/Hypertensive Mouse Model [7]
| Animal Model | Dosing Regimen | Plasma Concentration of AZM198 | Primary Efficacy Endpoints | Outcome |
| C57BL6/J mice on High Fat Diet + Angiotensin II infusion | 16 weeks of HFD, AngII infusion for the last 4 weeks, with AZM198 | 2.1 µM | Body weight, fat accumulation, VAT inflammation, NASH severity, cardiac function | Reduced body weight gain, fat accumulation, VAT inflammation, and severity of NASH. No improvement in cardiac parameters. |
Table 3: In Vivo MPO Inhibition by AZD3241 in a Mouse Model of Colitis [8]
| Animal Model | Dosing Regimen | Method of MPO Activity Assessment | Efficacy Endpoint | Outcome |
| Dextran (B179266) Sodium Sulfate (B86663) (DSS)-induced colitis in C57BL/6 mice | Not specified | In vivo bioluminescence of luminol (B1675438) oxidation | MPO activity inhibition | ~60% inhibition of MPO activity |
Experimental Protocols
The following are representative protocols for in vivo studies of MPO inhibitors, based on published research with similar compounds.
Protocol 1: Evaluation of an MPO Inhibitor in a Mouse Model of Vascular Inflammation (Femoral Cuff Model)[5]
1. Animal Model:
-
Apolipoprotein E-deficient (Apoe-/-) mice are a commonly used model for atherosclerosis and vascular inflammation.
2. Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: Cuffed + Vehicle
-
Group 3: Cuffed + MPO Inhibitor (e.g., this compound)
3. Surgical Procedure (Femoral Cuff Placement):
-
Anesthetize the mice.
-
Place a non-constrictive cuff around the femoral artery to induce inflammatory changes.
4. Dosing and Administration:
-
The MPO inhibitor can be administered orally. For example, AZM198 was incorporated into the chow.[5] The dose should be determined based on preliminary pharmacokinetic and tolerability studies.
5. Duration of Study:
-
A typical study duration is 3 weeks.[5]
6. Endpoint Analysis:
-
Endothelial Function: Assess endothelium-dependent and -independent vasodilation of the femoral artery ex vivo using a wire myograph.
-
MPO Activity: Measure in vivo MPO activity by determining the conversion of hydroethidine to 2-chloroethidium in the arterial tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Histology and Immunohistochemistry: Analyze arterial sections for markers of inflammation and MPO protein expression.
Protocol 2: Evaluation of an MPO Inhibitor in a Mouse Model of Acute Colitis[8]
1. Animal Model:
-
Induce colitis in C57BL/6 mice by administering dextran sodium sulfate (DSS) in the drinking water.
2. Experimental Groups:
-
Group 1: Control (no DSS) + Vehicle
-
Group 2: DSS + Vehicle
-
Group 3: DSS + MPO Inhibitor (e.g., this compound)
3. Dosing and Administration:
-
Administer the MPO inhibitor via a suitable route (e.g., oral gavage) daily.
4. Duration of Study:
-
The study duration is typically 7-10 days, concurrent with DSS administration.
5. Endpoint Analysis:
-
Disease Activity Index (DAI): Monitor body weight, stool consistency, and rectal bleeding daily.
-
Colon Length: Measure the length of the colon at the end of the study as an indicator of inflammation.
-
Histological Analysis: Score colon sections for inflammation and tissue damage.
-
MPO Activity: Assess MPO activity in colon tissue homogenates or in vivo using bioluminescence imaging with luminol.[8]
Signaling Pathways and Visualizations
MPO-Mediated Signaling in Endothelial Dysfunction
Myeloperoxidase contributes to endothelial dysfunction primarily by limiting the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation.[5] MPO, released by activated phagocytes, can transcytose across the endothelium and localize in the subendothelial space. Here, it catalyzes the production of HOCl, which can oxidize and inactivate soluble guanylate cyclase (sGC), the receptor for NO.[5] This prevents the conversion of GTP to cGMP, leading to impaired smooth muscle relaxation and vasoconstriction.
Caption: MPO-mediated pathway of endothelial dysfunction.
Experimental Workflow for In Vivo Evaluation of an MPO Inhibitor
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel MPO inhibitor.
Caption: Experimental workflow for MPO inhibitor evaluation.
References
- 1. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 9. sfrbm.org [sfrbm.org]
- 10. Detailed protocol to assess in vivo and ex vivo myeloperoxidase activity in mouse models of vascular inflammation and disease using hydroethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
MPO-IN-28 for Research on Endothelial Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. It is a key early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. A critical contributor to endothelial dysfunction is myeloperoxidase (MPO), a heme-containing enzyme predominantly released by activated neutrophils. MPO generates highly reactive oxidants, such as hypochlorous acid, which impair endothelial function by reducing the bioavailability of nitric oxide (NO), a crucial signaling molecule for vasodilation and endothelial health.
MPO-IN-28 is a potent and specific inhibitor of myeloperoxidase, with an IC50 of 44 nM.[1] This small molecule presents a valuable tool for investigating the role of MPO in endothelial dysfunction and for the preclinical evaluation of MPO inhibition as a therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in research focused on endothelial dysfunction.
Data Presentation
| Parameter | Value | Reference |
| This compound IC50 | 44 nM | [1] |
| Effective in vitro Concentration | 10 µM | [2] |
| Effect on MPO Activity (in vitro) | ~51-59% decrease in plasma MPO activity at 10 µM | [2] |
| Effect on Endothelial Glycocalyx (in vitro) | Reduced syndecan-1 shedding in Human Aortic Endothelial Cells (HAECs) treated with plasma from COVID-19 patients | [2] |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits MPO, preventing endothelial dysfunction.
Caption: Workflow for studying this compound's effect on endothelial cells.
Experimental Protocols
In Vitro Endothelial Glycocalyx Shedding Assay
This protocol is adapted from a study investigating the effect of MPO inhibitors on endothelial glycocalyx shedding induced by plasma from COVID-19 patients.[2][3]
Objective: To determine the effect of this compound on the shedding of syndecan-1, a key component of the endothelial glycocalyx, from cultured endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or other suitable endothelial cells (e.g., HUVECs)
-
Endothelial Growth Medium (EGM)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Stimulus for endothelial dysfunction (e.g., plasma from patients with inflammatory conditions, activated neutrophil supernatant, or inflammatory cytokines like TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Syndecan-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HAECs in EGM in a humidified incubator at 37°C and 5% CO2. Seed cells in 96-well plates and grow to confluence.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in EGM to a final working concentration of 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
Pre-treat the confluent HAEC monolayer with 10 µM this compound or vehicle control for 1 hour.
-
After pre-treatment, add the stimulus for endothelial dysfunction to the wells containing this compound or vehicle control.
-
Incubate for the desired period (e.g., 24 hours).
-
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Quantification of Syndecan-1: Measure the concentration of syndecan-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of syndecan-1 in the supernatants of cells treated with this compound to those treated with the vehicle control. A significant reduction in syndecan-1 levels in the this compound treated group indicates inhibition of glycocalyx shedding.
Nitric Oxide (NO) Measurement in Endothelial Cells
This protocol provides a general method for measuring NO production by endothelial cells, which can be adapted for use with this compound.
Objective: To assess the effect of this compound on the bioavailability of NO in endothelial cells under conditions of MPO-induced stress.
Materials:
-
Endothelial cells (e.g., HAECs, HUVECs)
-
Endothelial Growth Medium (EGM)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Stimulus for MPO-induced stress (e.g., purified MPO plus H2O2, or activated neutrophils)
-
NO detection kit (e.g., Griess reagent-based assay or a fluorescent NO probe like DAF-FM diacetate)
-
96-well cell culture plates (black plates for fluorescent assays)
Procedure:
-
Cell Culture: Seed endothelial cells in 96-well plates and grow to confluence.
-
Treatment:
-
Pre-treat the confluent endothelial cell monolayer with various concentrations of this compound or vehicle control for 1 hour.
-
Introduce the MPO-induced stress stimulus to the cells.
-
Incubate for a suitable duration to allow for NO production and its potential degradation by MPO.
-
-
NO Detection (using Griess Reagent):
-
Collect the cell culture supernatant.
-
Follow the instructions of the Griess reagent kit to measure the concentration of nitrite (B80452), a stable breakdown product of NO.
-
-
NO Detection (using DAF-FM diacetate):
-
Load the cells with DAF-FM diacetate according to the manufacturer's protocol.
-
After loading, treat the cells as described in step 2.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Compare the levels of nitrite or fluorescence intensity in cells treated with this compound to the vehicle control. An increase in the signal in the this compound treated group suggests a protective effect on NO bioavailability.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol outlines the measurement of cGMP, the product of sGC activity, as an indicator of sGC function.
Objective: To determine if this compound can preserve sGC activity in endothelial cells exposed to MPO-derived oxidants.
Materials:
-
Endothelial cells
-
Cell lysis buffer
-
This compound
-
Vehicle control (DMSO)
-
Stimulus for MPO-induced oxidative stress
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to confluence in multi-well plates. Treat the cells with this compound or vehicle, followed by the MPO-related stimulus as described in the previous protocols.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer provided with the cGMP EIA kit or a standard cell lysis buffer.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method. This is for normalization of the cGMP levels.
-
cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
Data Analysis: Normalize the cGMP concentration to the total protein concentration for each sample. Compare the normalized cGMP levels in this compound-treated cells to the vehicle-treated cells. An elevation in cGMP levels with this compound treatment would indicate preservation of sGC activity.
Endothelial Permeability Assay (Transwell Assay)
This protocol describes a common method to assess the integrity of the endothelial barrier.
Objective: To evaluate the ability of this compound to protect the endothelial barrier function from MPO-induced hyperpermeability.
Materials:
-
Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cells
-
Endothelial Growth Medium
-
This compound
-
Vehicle control (DMSO)
-
Stimulus for endothelial hyperpermeability (e.g., activated neutrophils, MPO + H2O2)
-
Tracer molecule (e.g., FITC-dextran)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells on the upper surface of the Transwell inserts and culture until a confluent monolayer is formed. The formation of a tight monolayer can be monitored by measuring transendothelial electrical resistance (TEER).
-
Treatment:
-
Once a confluent monolayer is established, treat the cells with this compound or vehicle control by adding the compounds to the upper chamber.
-
After a pre-incubation period, add the permeability-inducing stimulus to the upper chamber.
-
-
Permeability Measurement:
-
Add a known concentration of a tracer molecule (e.g., FITC-dextran) to the upper chamber.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect samples from the lower chamber.
-
-
Quantification: Measure the concentration of the tracer molecule in the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the permeability coefficient or simply compare the amount of tracer that has passed through the monolayer in the this compound treated group versus the vehicle control group. A decrease in the amount of tracer in the lower chamber of the this compound treated wells indicates a protective effect on the endothelial barrier.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of myeloperoxidase in the complex pathophysiology of endothelial dysfunction. The protocols outlined in this document provide a framework for researchers to investigate the protective effects of MPO inhibition on various aspects of endothelial health, including glycocalyx integrity, nitric oxide signaling, and barrier function. These studies will contribute to a better understanding of MPO as a therapeutic target for cardiovascular diseases.
References
Troubleshooting & Optimization
MPO-IN-28 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the myeloperoxidase inhibitor, MPO-IN-28, in aqueous buffers. The following information is designed to troubleshoot common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[4] For creating high-concentration stock solutions, 100% anhydrous DMSO is recommended.[4][5]
Q2: What are the reported solubility concentrations for this compound in DMSO?
A2: Various suppliers report slightly different maximum solubility concentrations in DMSO. It is advisable to sonicate the solution to aid dissolution.[1][3]
Q3: How should I store the this compound stock solution?
A3: Store the powder at -20°C for up to 3 years.[1][4] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to one year.[1][4] To avoid repeated freeze-thaw cycles, prepare single-use aliquots.[4]
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue due to the hydrophobic nature of this compound. Here are several steps to address this:
-
Decrease the final concentration: The most likely reason for precipitation is that the compound has exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Lower the final DMSO concentration: While DMSO is a good solvent for the stock solution, high concentrations in the final aqueous solution can be toxic to cells and may still allow for precipitation. It is recommended to keep the final DMSO concentration below 0.5%.[5]
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion of the compound, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Consider a formulation with co-solvents: For in vivo studies or challenging in vitro systems, a formulation containing co-solvents and surfactants can significantly improve solubility.[1]
Q5: Is this compound sensitive to the pH of the aqueous buffer?
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 22.73 | 98.29 | Sonication is recommended.[1][3] |
| DMSO | 46 | 198.91 | Use fresh, anhydrous DMSO.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 8.65 | For in vivo formulation. Sonication is recommended.[1] |
| Water | Insoluble | Insoluble | [4] |
| Ethanol | Insoluble | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the compound is completely dissolved.[1][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[4]
Protocol 2: Diluting this compound into Aqueous Buffer for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer, such as 10 mM phosphate (B84403) buffer (pH 7.4) with 300 mM NaCl, for a final this compound concentration of up to 20 µM.[1]
-
Prepare the Aqueous Buffer: Prepare your desired aqueous experimental buffer and bring it to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate serial dilution of the high-concentration DMSO stock solution in DMSO.
-
Final Dilution: Add a small volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer. For example, add 2 µL of a 1 mM DMSO stock to 98 µL of aqueous buffer to achieve a final concentration of 20 µM with a final DMSO concentration of 2%. To minimize the final DMSO concentration, it is preferable to use a higher concentration stock. For instance, adding 0.2 µL of a 10 mM stock to 99.8 µL of buffer results in a 20 µM final concentration with only 0.2% DMSO.
-
Mixing: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and complete mixing.
-
Use Immediately: It is recommended to prepare the working solution immediately before use.[1]
Visual Guides
Caption: Workflow for preparing and using this compound in experiments.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
identifying potential off-target effects of MPO-IN-28
This technical support resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the myeloperoxidase inhibitor, MPO-IN-28. The following question-and-answer format addresses potential issues, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM.[1] MPO is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes.[2][3][4] The primary function of MPO is to catalyze the reaction of hydrogen peroxide (H₂O₂) with chloride ions to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[5][6] By inhibiting MPO, this compound is designed to reduce the production of these reactive oxidants, which, while crucial for innate immunity, can also contribute to tissue damage in various inflammatory diseases.[6][7]
Q2: I am observing effects in my experiment that are not consistent with MPO inhibition. What could be the cause?
While this compound is a potent MPO inhibitor, it is known to interact with other biological targets, which can lead to off-target effects.[8] These unintended interactions can result in misinterpretation of experimental data.[8] this compound has been identified as an antagonist of the adenosine (B11128) A₂B receptor and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7).[9] Therefore, unexpected experimental outcomes may be attributable to the modulation of these receptors.
Troubleshooting Guide: Identifying Off-Target Effects
If you suspect that your experimental results are influenced by off-target activities of this compound, the following troubleshooting steps and experimental protocols can help you dissect the on- and off-target effects.
Initial Assessment: Comparing Potencies
The first step in troubleshooting is to compare the concentration of this compound used in your experiments with its known potencies for its on- and off-targets.
| Target | Activity | Potency | Reference |
| Myeloperoxidase (MPO) | Inhibitor | IC₅₀ = 44 nM | [1] |
| Adenosine A₂B Receptor | Antagonist | Kᵢ = 2.15 µM | [9] |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonist | Effective at 10 µM | [9] |
If the concentration of this compound in your experiments is approaching or exceeding the Kᵢ for the adenosine A₂B receptor or the effective concentration for NPYLR7 agonism, the likelihood of observing off-target effects increases significantly.
Potential Off-Target Signaling Pathways
Understanding the signaling pathways of the known off-targets can help you design experiments to confirm their engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Assessing MPO-IN-28 Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of MPO-IN-28 in primary cell lines. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[1][2] MPO catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide, a reactive species that contributes to both pathogen defense and inflammatory tissue damage.[3][4] By inhibiting MPO, this compound blocks the production of these damaging oxidants.[3] It has a reported IC50 of 44 nM in a cell-free assay.[1] Additionally, this compound has been identified as an adenosine (B11128) A2B receptor antagonist.[5]
Q2: What are the critical first steps before beginning a cytotoxicity experiment with this compound?
Before starting, it is crucial to consider the compound's solubility, the health of the primary cells, and the appropriate controls. This compound is only slightly soluble in DMSO and is insoluble in water and ethanol.[1][5] Therefore, careful preparation of a stock solution is essential. Primary cells should be healthy and in a low passage number, as stressed or high-passage cells can be more susceptible to cytotoxic effects.[6] Finally, planning for appropriate controls, including untreated cells, vehicle controls (DMSO), and a positive control for cytotoxicity, is necessary for valid results.[6][7]
Q3: How should I dissolve and prepare this compound for my cell culture experiments?
Proper dissolution is critical to avoid precipitation and ensure consistent results.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[1] A stock of 10-20 mM is common. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is non-toxic to your primary cells, typically below 0.5%.[6] High concentrations of DMSO are cytotoxic on their own.
Q4: What is a recommended starting concentration for this compound in a primary cell line?
A study on primary human aortic endothelial cells used this compound at a concentration of 10 µM to effectively inhibit MPO activity and reduce endothelial shedding.[2][8] For an initial cytotoxicity assessment, it is recommended to perform a dose-response experiment using a range of concentrations, for example, from 0.1 µM to 100 µM, to determine the EC50 or IC50 for your specific primary cell line.
Q5: Why am I not observing any cytotoxic effects?
Several factors could lead to a lack of observed cytotoxicity:
-
Insufficient Concentration/Time: The concentrations used may be too low, or the incubation time may be too short to induce a cytotoxic response. Consider increasing the dose range and performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
Cell Type Resistance: The specific primary cell line you are using may be resistant to the cytotoxic effects of MPO inhibition or the compound itself.
-
Compound Inactivity: Ensure the compound has been stored properly and prepare fresh dilutions for each experiment.
-
Assay Sensitivity: Verify that your chosen cytotoxicity assay is sensitive enough and that your positive control is yielding the expected results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Primary Target | Myeloperoxidase (MPO) | [1] |
| IC50 (Cell-free) | 44 nM | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Solubility | Slightly soluble in DMSO; Insoluble in Water & Ethanol | [1][5] |
| Storage | Powder: 3 years at -20°C; In solvent: 1 year at -80°C | [1] |
Table 2: Recommended Experimental Concentrations
| Application | Cell Type | Concentration | Source(s) |
| MPO Activity Inhibition | Primary Human Aortic Endothelial Cells | 10 µM | [2] |
| Initial Cytotoxicity Screen | Various Primary Cell Lines | 0.1 µM - 100 µM | Recommended |
Visualizations
Signaling & Experimental Diagrams
Caption: this compound inhibits MPO, blocking the conversion of H2O2 to damaging HOCl.
Caption: Standard experimental workflow for assessing cytotoxicity.
Troubleshooting Guide
Problem: I'm seeing high cytotoxicity in all my treatment groups, including at low concentrations.
Caption: A logical flow for troubleshooting unexpectedly high cytotoxicity results.
Problem: My cytotoxicity results are inconsistent and not reproducible.
-
Possible Cause: Inhomogeneous Compound Distribution.
-
Solution: After adding the this compound working solution to the culture medium, mix thoroughly by pipetting or gentle vortexing before adding it to the cell plate to ensure a uniform concentration in each well.[6]
-
-
Possible Cause: Edge Effects.
-
Possible Cause: Variation in Cell Seeding.
-
Solution: Inaccurate cell counting or uneven cell distribution when plating can lead to significant variability. Ensure you have a homogenous single-cell suspension before plating and be precise with your pipetting.
-
-
Possible Cause: High Cell Passage Number.
-
Solution: Primary cells can change their characteristics and sensitivity at higher passages.[6] Use cells from a consistent and low passage number for all related experiments to ensure reproducibility.
-
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
Primary cells
-
96-well cell culture plates
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Collect and count the primary cells.[7] Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Also, prepare medium with the corresponding DMSO concentrations (vehicle control) and a positive control.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions, vehicle controls, or positive control to the respective wells.[7] Include untreated control wells containing only fresh medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C, protected from light.
-
Solubilization: Remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of cytotoxicity for each treatment relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, an enzyme that leaks from cells with damaged membranes.[9]
Materials:
-
Treated cells in a 96-well plate (from the same treatment protocol as above)
-
Commercially available LDH Cytotoxicity Assay Kit (contains lysis solution, reaction mixture, and stop solution)
-
Microplate reader
Procedure:
-
Prepare Controls: In addition to your experimental wells, you need to determine:
-
Maximum LDH Release: Lyse a set of untreated control cells by adding the kit's lysis solution 45 minutes before the end of the incubation period.
-
Spontaneous LDH Release: Use untreated, intact cells.
-
Background Control: Use cell-free medium.
-
-
Collect Supernatant: After the treatment incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Myeloperoxidase (MPO) Assay Kit (500 assays) [cellbiologics.net]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting MPO inhibition assay variability with MPO-IN-28
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MPO-IN-28 in myeloperoxidase (MPO) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Myeloperoxidase (MPO)?
This compound is a potent and selective inhibitor of myeloperoxidase.[1] It functions as an irreversible, mechanism-based inhibitor, meaning it is converted by the MPO enzyme into a reactive species that covalently binds to the enzyme, leading to its inactivation.[2] In cell-free assays, this compound has a reported IC50 value of 44 nM.[1][2][3][4]
Q2: What are the key properties of this compound I should be aware of?
Understanding the physicochemical properties of this compound is crucial for consistent experimental results. Key characteristics are summarized in the table below.
| Property | Value | Notes |
| IC50 (cell-free) | 44 nM[1][2][3][4] | Potency in a purified enzyme system. |
| IC50 (human neutrophils) | ~93.1 µM[1][5] | Higher concentration needed for cellular activity. |
| Mechanism of Action | Irreversible, mechanism-based[2] | Requires enzymatic activation by MPO. |
| Solubility | Slightly soluble in DMSO[6], Insoluble in water and ethanol[3] | Fresh DMSO is recommended as moisture can reduce solubility.[3] Sonication may be needed to fully dissolve the compound in DMSO.[2][4] |
| Storage (Powder) | 3 years at -20°C[3] | |
| Storage (Stock Solution) | 1 year at -80°C in solvent, 1 month at -20°C in solvent[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Q3: Are there any known off-target effects for this compound?
Yes, this compound has been reported to have off-target activities. It can act as an adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist at a concentration of 10 µM.[6] Researchers should consider these potential confounding effects when interpreting their data, especially in complex biological systems.
Troubleshooting Guide
High variability is a common challenge in MPO inhibition assays. This guide addresses specific issues you may encounter.
Problem 1: High Variability or Poor Reproducibility in IC50 Values
High variability can obscure the true inhibitory effect of this compound. The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: A flowchart for troubleshooting high variability in MPO inhibition assays.
Detailed Steps:
-
Reagent Preparation and Handling:
-
This compound Stock: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[3] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Enzyme and Substrate: Ensure the MPO enzyme and substrates are stored correctly and have not expired. Avoid multiple freeze-thaw cycles of the enzyme.[7]
-
Buffers: Verify the pH and composition of all buffers. Small variations can significantly impact enzyme activity.[7]
-
-
Pipetting and Plate Setup:
-
Accuracy: Use calibrated pipettes and be mindful of technique to ensure accurate and consistent volumes, especially when performing serial dilutions.[8]
-
Plate Effects: Be aware of potential "edge effects" where evaporation can concentrate reagents in the outer wells of a microplate.[7] Consider not using the outermost wells or filling them with buffer to maintain humidity.
-
-
Assay Conditions:
-
Temperature: Ensure a consistent and optimal temperature (often 25°C or 37°C) throughout the incubation period.[7][9]
-
Incubation Times: Adhere strictly to the protocol's incubation times for pre-incubation of the enzyme with the inhibitor and for the final reaction.
-
Mixing: Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing bubbles.[8]
-
-
Sample-Related Issues (for cellular or tissue assays):
-
Sample Preparation: Standardize your sample preparation method (e.g., cell lysis, tissue homogenization).[10][11] The presence of other peroxidases, such as those from red blood cell contamination, can interfere with the assay.[12]
-
Sample Stability: Use fresh samples whenever possible. If samples must be stored, freeze them quickly and store at -70°C or lower.[10]
-
Problem 2: Lower than Expected Potency (High IC50 Value)
If this compound appears less potent than the literature suggests (e.g., IC50 >> 44 nM), consider the following:
-
Compound Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or newly prepared stock solution.
-
Solubility Issues: this compound is only slightly soluble in DMSO.[6] Ensure it is fully dissolved before adding it to the aqueous assay buffer. Precipitated compound will not be available to inhibit the enzyme. Sonication may be required.[2][4]
-
Mechanism of Action: As a mechanism-based inhibitor, this compound requires enzymatic turnover to become activated.[2] Ensure that assay conditions (e.g., presence of H2O2) allow for MPO activity. In the absence of H2O2, no inhibition will be observed.[2]
-
Assay Type: The reported IC50 of 44 nM is for a cell-free system.[3] In cellular assays, such as those using neutrophils, a much higher concentration is required to achieve inhibition (IC50 of ~93.1 µM) due to factors like cell permeability and stability.[1][5]
Problem 3: No Inhibition Observed
If you observe no inhibition at any concentration of this compound:
-
Confirm Enzyme Activity: First, ensure your MPO enzyme is active. Run a positive control without any inhibitor. If there is no or very low activity in the positive control, the enzyme may be inactive.
-
Check Reagent Addition Order: For irreversible inhibitors, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is often necessary to allow time for the inactivation to occur.
-
Verify this compound Concentration: Double-check all dilution calculations to ensure the final concentration in the assay is what you intended.
Experimental Protocols
General MPO Inhibition Assay Workflow
This workflow outlines the typical steps for determining the IC50 of an MPO inhibitor.
Caption: A generalized workflow for an MPO inhibition assay.
Example Protocol: Fluorometric MPO Inhibition Assay
This protocol is adapted from commercially available kits and provides a general framework.[10][13]
-
Reagent Preparation:
-
MPO Assay Buffer: Prepare according to the kit manufacturer's instructions.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
This compound Dilutions: Perform serial dilutions of the stock solution in MPO Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
MPO Enzyme: Dilute the MPO positive control or your enzyme sample in MPO Assay Buffer to the desired working concentration.
-
Reaction Mix: Prepare a master mix containing the MPO substrate and hydrogen peroxide in MPO Assay Buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of MPO Assay Buffer to all wells.
-
Add 10 µL of the this compound serial dilutions to the sample wells. For the positive control (no inhibitor) and negative control (no enzyme) wells, add 10 µL of MPO Assay Buffer.
-
Add 20 µL of the diluted MPO enzyme to the sample and positive control wells. Add 20 µL of MPO Assay Buffer to the negative control wells.
-
Mix gently and pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C), protected from light.
-
Initiate the reaction by adding 20 µL of the Reaction Mix to all wells.
-
Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the negative control from all other wells.
-
Normalize the data by setting the rate of the positive control (no inhibitor) to 100% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 37836-90-1 | MOLNOVA [molnova.com]
- 5. This compound | MPO 抑制剂 | MCE [medchemexpress.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
MPO-IN-28 Stability and Degradation in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation issues with the myeloperoxidase (MPO) inhibitor, MPO-IN-28, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a potent inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM in cell-free assays.[1] It is also known to be an adenosine (B11128) A2B receptor antagonist.[2] Key properties are summarized in the table below.
Q2: What are the primary factors that can contribute to the instability of this compound in cell culture media?
A2: The stability of a small molecule like this compound in cell culture media can be influenced by a combination of physicochemical and biological factors. Key contributors to instability include:
-
Hydrolysis: Reaction with water in the aqueous media, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with dissolved oxygen or reactive oxygen species generated by cellular metabolism.[3]
-
Light Sensitivity (Photodegradation): Exposure to light, especially UV or short-wavelength visible light, can induce degradation.[3]
-
Enzymatic Degradation: Cellular enzymes, particularly those in serum supplements like Fetal Bovine Serum (FBS), can metabolize this compound.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.[3]
-
Interaction with Media Components: Components of the cell culture media, such as certain amino acids or vitamins, can potentially react with and degrade this compound.
Q3: How should I prepare and store this compound to maximize its stability?
A3: Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C, where it is stable for at least four years.
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[1] It is noted to be slightly soluble in DMSO.[2] Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for up to one year at -80°C and one month at -20°C.[1]
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh dilutions in your pre-warmed cell culture medium. Avoid storing diluted this compound in media for extended periods before use.
Q4: I'm observing a lower-than-expected potency of this compound in my cell-based assays. Could this be due to degradation?
A4: Yes, a loss of potency is a common indicator of compound degradation. If the concentration of active this compound decreases over the course of your experiment, it can lead to reduced biological activity. It is highly recommended to perform a stability study to determine the concentration of this compound in your specific cell culture medium over the time course of your experiment.[4]
This compound Properties
| Property | Value | Source |
| Molecular Formula | C11H13N5O | [2] |
| Molecular Weight | 231.3 g/mol | [2] |
| Target | Myeloperoxidase (MPO) | [1] |
| IC50 | 44 nM (cell-free assay) | [1] |
| Solubility | Slightly soluble in DMSO, Insoluble in Water and Ethanol | [1][2] |
| Storage (Solid) | -20°C (≥ 4 years stability) | |
| Storage (Stock Solution in DMSO) | 1 year at -80°C, 1 month at -20°C | [1] |
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound in cell culture media over time to determine its stability and degradation kinetics.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Cold acetonitrile (B52724) with an internal standard (for protein precipitation)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your pre-warmed (37°C) cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare separate working solutions for media with and without serum if you are testing both conditions.
-
Incubation Setup:
-
Aliquot the this compound-containing medium into sterile, low-protein-binding microcentrifuge tubes or wells of a 24-well plate (one for each time point).
-
Include a "media only" control (without this compound) to serve as a blank.
-
-
Sample Collection:
-
Sample Preparation for Analysis:
-
Thaw the collected samples.
-
If the medium contains serum, perform a protein precipitation step by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Analyze the concentration of intact this compound in each sample using a validated method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Determine the half-life (t1/2) of this compound in the medium.
-
Data Presentation: this compound Stability Assessment
Use the following table to record your experimental results.
| Time Point (hours) | This compound Concentration (µM) - Media without Serum | % Remaining - Media without Serum | This compound Concentration (µM) - Media with Serum | % Remaining - Media with Serum |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Half-life (t1/2) |
Visualizations
MPO Signaling Pathway and Inhibition by this compound```dot
Caption: Workflow for assessing this compound stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound | - Hydrolysis: The compound may be inherently unstable in aqueous solutions at 37°C. - Reaction with Media Components: Certain amino acids or vitamins in the media could be reacting with this compound. - pH Instability: The pH of the media may be affecting stability. | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. - Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. - Analyze the stability in different types of cell culture media to identify any specific reactive components. - Ensure the pH of the media is stable throughout the experiment. |
| High variability between replicates | - Inconsistent Sample Handling: Variations in timing for sample collection and processing. - Analytical Method Issues: Problems with the HPLC or LC-MS/MS method. - Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media. | - Ensure precise and consistent timing for sample collection and processing. - Validate the analytical method for linearity, precision, and accuracy. - Confirm the complete dissolution of the compound in DMSO and the media. Vortex thoroughly after dilution. |
| Precipitate formation in media | - Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the cell culture medium. | - Visually inspect the medium for any precipitate after adding this compound. - Pre-warm the media to 37°C before adding the DMSO stock solution. - Add the stock solution to the media while gently vortexing to ensure rapid mixing. - If precipitation persists, consider lowering the final concentration of this compound. |
| Loss of compound due to adsorption | - Non-specific Binding: this compound may be adsorbing to the plastic surfaces of plates, tubes, and pipette tips. | - Use low-protein-binding plasticware for your experiments. - Include a control without cells to assess non-specific binding to the plasticware. - Analyze cell lysates to determine the extent of cellular uptake versus loss to plasticware. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
References
Technical Support Center: Improving the In Vivo Efficacy of MPO-IN-28
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of MPO-IN-28, a potent and irreversible inhibitor of myeloperoxidase (MPO)[1].
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel, potent, and irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM[1][2]. MPO is an enzyme primarily found in neutrophils that plays a critical role in the immune response by producing hypochlorous acid (HOCl) to destroy pathogens[3]. However, excessive MPO activity can lead to tissue damage and is implicated in various inflammatory and cardiovascular diseases[3]. This compound works by irreversibly binding to MPO, thus preventing the formation of damaging reactive oxygen species[1].
Q2: What are the solubility characteristics of this compound?
A2: this compound is a solid compound that is slightly soluble in DMSO and insoluble in water and ethanol[2]. For in vitro studies, it can be dissolved in fresh DMSO at a concentration of up to 46 mg/mL[2]. For in vivo applications, a specific formulation is required to ensure its bioavailability.
Q3: What is the recommended formulation for in vivo administration of this compound?
A3: A common formulation for in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[1]. It is recommended to prepare this solution fresh and use sonication to aid dissolution[1]. For oral administration, a homogeneous suspension in carboxymethyl cellulose (B213188) sodium (CMC-NA) can also be considered[2].
Q4: Has this compound been used in in vivo animal models?
A4: While detailed in vivo studies specifically for this compound are not widely published, it has been used to inhibit MPO activity in ex vivo human plasma samples[4]. The principles of its use in vivo can be extrapolated from studies with other MPO inhibitors and general guidelines for poorly soluble compounds.
Q5: What are the potential therapeutic applications of MPO inhibition?
A5: Inhibition of MPO is being investigated for a range of conditions, including cardiovascular diseases, neurodegenerative diseases, and certain types of cancer[3]. By reducing MPO-generated oxidative stress, inhibitors like this compound may help to mitigate tissue damage and inflammation associated with these conditions.
Troubleshooting In Vivo Experiments with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or administration | - Exceeding solubility limits- Temperature changes- Incorrect order of solvent addition | - Ensure you are not exceeding the recommended concentration in the formulation[1].- Prepare the formulation at a consistent temperature and consider gentle warming if the compound is heat-stable.- Add solvents sequentially, ensuring the compound is fully dissolved in DMSO before adding other components[1]. |
| Low or variable efficacy in vivo | - Poor bioavailability- Inadequate dosage- Formulation instability | - Optimize the formulation; consider alternative vehicles if the standard formulation is ineffective.- Perform a dose-response study to determine the optimal dosage for your animal model.- Prepare the formulation fresh before each administration to avoid degradation or precipitation[1]. |
| Vehicle-related toxicity in animals | - High concentration of DMSO | - Keep the final concentration of DMSO in the formulation to a minimum, ideally below 10%[1].- Always include a vehicle-only control group in your experiment to assess any potential toxicity of the formulation itself. |
| Difficulty in assessing MPO inhibition in vivo | - Insensitive assay methods | - Utilize sensitive and specific methods to measure MPO activity, such as quantifying the conversion of hydroethidine to 2-chloroethidium by LC-MS/MS[5].- Consider using molecular imaging with MPO-specific probes for non-invasive assessment of enzyme activity[6]. |
Quantitative Data from In Vivo Studies with other MPO Inhibitors (for reference)
Disclaimer: The following data is from studies using other MPO inhibitors and is provided for illustrative purposes to guide experimental design with this compound.
| MPO Inhibitor | Animal Model | Dose and Administration | Key Findings | Reference |
| AZM198 | Obese/hypertensive mice | Oral administration in diet | Reduced body weight gain, fat accumulation, and visceral adipose tissue inflammation. | [7] |
| PF-06282999 | Ldlr-/- mice (atherosclerosis) | 5 or 15 mg/kg, oral, twice daily | Reduced necrotic core area in aortic root sections and decreased aortic MPO activity. | [8] |
| AZM198 | Mouse models of vascular inflammation | Oral administration | Significantly improved endothelial function. | [5][9] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol is a general guideline based on the recommended formulation and best practices for in vivo studies with poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a concentrated stock solution. Use sonication to ensure complete dissolution. The final DMSO concentration in the administered formulation should not exceed 10%[1].
-
-
Preparation of the Vehicle:
-
In a sterile tube, mix the required volumes of PEG300, Tween 80, and Saline. For the recommended formulation, the ratio is 40:5:45.
-
-
Final Formulation:
-
Add the this compound stock solution (10% of the final volume) to the vehicle mixture.
-
Vortex the solution thoroughly to ensure a homogenous mixture. If necessary, sonicate briefly.
-
Visually inspect the solution for any precipitation before administration.
-
-
Administration:
-
The route of administration (e.g., intraperitoneal, oral gavage) will depend on the experimental design.
-
Administer the formulation to the animals at the predetermined dose.
-
Include a control group that receives the vehicle only.
-
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
managing final DMSO concentration with MPO-IN-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPO-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of Myeloperoxidase (MPO) with an IC50 of 44 nM.[1] It acts as a mechanism-based inhibitor, meaning it requires activation by the enzyme's catalytic cycle to exert its inhibitory effect.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO has been reported by different suppliers. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility. For optimal results, sonication is recommended to aid dissolution.[2]
Q4: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Many cell lines can tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line. Primary cells are generally more sensitive to DMSO.
Q5: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. For example, to make a 10 mM stock solution, you can dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q6: How should I store this compound and its stock solutions?
This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your cells. Prepare an intermediate dilution of the this compound stock solution in cell culture medium before adding it to the final culture. |
| High background signal or off-target effects. | The final DMSO concentration is too high, causing cellular stress or toxicity. | Reduce the final DMSO concentration in your experiment. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your cells. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. Inaccurate concentration of the stock solution. Variability in cell health or density. | Ensure proper storage of this compound powder and stock solutions. Re-measure the concentration of your stock solution. Maintain consistent cell culture conditions, including cell passage number and seeding density. |
| Low or no inhibitory effect of this compound. | Insufficient concentration of this compound. The compound has degraded. The assay conditions are not optimal for MPO activity. | Increase the concentration of this compound. Use a fresh aliquot of the stock solution. Ensure that the assay buffer, pH, and substrate concentrations are optimal for MPO activity. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| TargetMol | 22.73 | 98.29 | Sonication is recommended.[2] |
| Selleck Chemicals | 46 | 198.91 | Use fresh DMSO as moisture reduces solubility. |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines with minimal to no toxic effects. |
| 0.1% - 0.5% | Well-tolerated by many cell lines. This is a commonly used range for in vitro experiments. |
| > 0.5% - 1.0% | May cause stress or toxicity to some sensitive cell lines. A vehicle control is essential. |
| > 1.0% | Likely to induce significant cytotoxicity and should be avoided if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 231.25 g/mol . c. Add the calculated volume of anhydrous DMSO to the this compound powder. d. Vortex and/or sonicate the solution until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: In Vitro MPO Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Materials:
-
Purified human MPO enzyme.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Hydrogen peroxide (H₂O₂).
-
MPO substrate (e.g., Amplex Red, TMB).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed the recommended limit for the assay. b. In a 96-well plate, add the MPO enzyme to each well. c. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a no-inhibitor control. d. Incubate the plate at the desired temperature for a specific time to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the MPO substrate and H₂O₂. f. Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. g. Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualization
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro MPO inhibition assay using this compound.
References
minimizing solvent-induced artifacts in MPO-IN-28 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent-induced artifacts during experiments with MPO-IN-28, a potent myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[1][2] MPO plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[3] However, excessive MPO activity is implicated in various inflammatory diseases. This compound acts as an irreversible, mechanism-based inhibitor of MPO, with an IC50 of approximately 44 nM in cell-free assays.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability and solubility.[2][4]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for reproducible results. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[2][5] For short-term storage, solutions can be kept at -20°C for up to one month.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cellular assay?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[5][6] It is essential to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any solvent effects.[6]
Q5: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on the specific off-target effects of this compound. However, it is important to consider that any small molecule inhibitor could potentially have off-target activities. Researchers should perform appropriate control experiments to validate their findings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on solvent-related artifacts.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Aqueous Buffer | This compound has low aqueous solubility. Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to precipitate or "crash out" of solution.[4] | 1. Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous assay buffer, perform intermediate serial dilutions of your stock solution in 100% DMSO.[4][7] 2. Stepwise Dilution: When adding the final DMSO-solubilized inhibitor to the aqueous buffer, do so gradually while vortexing or mixing to facilitate dissolution.[5] 3. Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your assay. |
| Inconsistent or Irreproducible Results | 1. Inaccurate Pipetting of Small Volumes: Pipetting very small volumes of viscous DMSO can be inaccurate. 2. Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to compound degradation or precipitation.[8][9] 3. Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility and stability of the compound.[2][4][9] | 1. Prepare Intermediate Dilutions: To avoid pipetting very small volumes, prepare an intermediate stock solution at a lower concentration in DMSO. 2. Aliquot Stock Solutions: Aliquot your high-concentration stock solution into single-use vials to minimize freeze-thaw cycles.[5][9] 3. Use Anhydrous DMSO: Use fresh, anhydrous, high-purity DMSO for preparing stock solutions and store it properly to prevent water absorption.[4] |
| High Background Signal or Assay Interference | 1. Solvent Interference: Solvents themselves can interfere with assay readouts (e.g., fluorescence, absorbance).[10][11] 2. Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. | 1. Include Proper Controls: Always run a vehicle control (assay buffer with the same final DMSO concentration) to determine the background signal from the solvent. 2. Test for Compound Autofluorescence: Before running the full assay, measure the fluorescence of this compound in the assay buffer without the enzyme or substrate. |
| Observed Cellular Toxicity | 1. High DMSO Concentration: DMSO can be toxic to cells at higher concentrations.[6][12][13] 2. Compound-Induced Cytotoxicity: this compound itself may exhibit cytotoxicity at certain concentrations. | 1. Perform a Dose-Response Curve for DMSO: Determine the maximum non-toxic concentration of DMSO for your specific cell line. 2. Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells, including controls.[6] 3. Assess Compound-Specific Toxicity: Run a cell viability assay (e.g., MTT, CellTiter-Glo) with a dilution series of this compound to determine its cytotoxic profile. |
| Low or No Inhibitory Activity | 1. Compound Degradation: Improper storage of the stock solution can lead to degradation of this compound. 2. Inaccurate Concentration: Errors in weighing the compound or in calculations can lead to a lower-than-expected stock concentration. 3. Assay Conditions: The pH, temperature, or other assay components may not be optimal for this compound activity. | 1. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions from a properly stored stock. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC. 3. Optimize Assay Conditions: Review the literature for optimal assay conditions for MPO inhibitors and ensure your protocol is aligned. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 22.73 mg/mL (98.29 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO | 46 mg/mL (198.91 mM)[2] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Note: Solubility can vary between batches and is dependent on the purity and solid-state form of the compound.
Table 2: Recommended Solvent Concentrations in Cellular Assays
| Solvent | Recommended Final Concentration | Potential Effects at Higher Concentrations |
| DMSO | < 0.5% (v/v) | Cytotoxicity, altered gene expression, changes in cell signaling pathways.[6][12][13] |
| Ethanol | < 0.5% (v/v) | Cytotoxicity, can affect cell membrane integrity.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 231.25 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.31 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials (e.g., 10-20 µL per vial). Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][5] Avoid repeated freeze-thaw cycles.[5]
Protocol 2: MPO Peroxidation Activity Inhibition Assay
This protocol is adapted from a general MPO inhibitor screening assay and should be optimized for your specific experimental conditions.
Materials:
-
Human MPO enzyme
-
MPO Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
MPO Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Hydrogen Peroxide (H₂O₂)
-
This compound working solutions (prepared by serial dilution in 100% DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute human MPO to the desired concentration in MPO Assay Buffer. Keep on ice.
-
Prepare the MPO Peroxidation Substrate solution in DMSO and then dilute to the final working concentration in MPO Assay Buffer.
-
Prepare the H₂O₂ working solution in MPO Assay Buffer.
-
-
Assay Setup:
-
Inhibitor Wells: Add 10 µL of your this compound working solution (at various concentrations) to triplicate wells.
-
100% Initial Activity Wells (Positive Control): Add 10 µL of DMSO to triplicate wells.
-
Background Wells (Negative Control): Add 10 µL of DMSO to triplicate wells.
-
-
Add Enzyme: Add 50 µL of the diluted MPO enzyme solution to the "Inhibitor" and "100% Initial Activity" wells. Add 50 µL of MPO Assay Buffer to the "Background" wells.
-
Prepare Reaction Mix: Prepare a master mix of the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer.
-
Initiate Reaction: Add 40 µL of the Reaction Mix to all wells.
-
Incubation: Incubate the plate at 37°C for 5-20 minutes, protected from light. The optimal incubation time will depend on the enzyme activity and should be determined empirically to ensure the reaction is in the linear range.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "100% Initial Activity" wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Myeloperoxidase (MPO) signaling pathway and inhibition by this compound.
Caption: General experimental workflow for an MPO inhibition assay.
References
- 1. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. reddit.com [reddit.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
MPO-IN-28 Protocol Adjustment for Different Cell Types: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MPO-IN-28, a potent myeloperoxidase (MPO) inhibitor, in various cell types. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme.[1] MPO is predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain tissue macrophages.[2][3] The primary function of MPO is to catalyze the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions, a potent antimicrobial agent.[4][5][6] However, excessive MPO activity is implicated in various inflammatory and cardiovascular diseases due to oxidative damage to host tissues.[5][6] this compound inhibits the enzymatic activity of MPO, thereby reducing the production of HOCl and other reactive oxidants.[1]
Q2: What is the IC₅₀ of this compound?
A2: The reported IC₅₀ of this compound for myeloperoxidase in a cell-free assay is 44 nM.[1] It is important to note that the effective concentration in cell-based assays may vary depending on the cell type, cell density, and experimental conditions.
Q3: What are the key considerations for preparing and storing this compound stock solutions?
A3: this compound is a solid that is slightly soluble in DMSO.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. To avoid degradation, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on MPO activity in my cell-based assay. What could be the issue?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The optimal concentration of this compound can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or primary cells.
-
Cellular Uptake: Ensure that this compound is able to enter the cells. Permeabilization techniques are generally not required for small molecule inhibitors, but factors like cell membrane composition can influence uptake.
-
MPO Expression and Localization: Confirm that your cell type of interest expresses sufficient levels of MPO. MPO is most abundant in neutrophils, with lower expression in monocytes and some macrophages.[2][3] Also, consider the subcellular localization of MPO. MPO is stored in granules and released upon cell activation.[4] Your experimental design should account for the need to stimulate the cells to induce MPO release if you are measuring extracellular activity.
-
Assay Method: The method used to measure MPO activity is critical. Some assays may be prone to interference from other cellular components. Consider using a highly specific MPO activity assay.[7]
-
Inhibitor Stability: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q2: I am observing significant cytotoxicity or changes in cell viability after treating my cells with this compound. How can I address this?
A2: Cytotoxicity can be a concern with any small molecule inhibitor. Here are some suggestions:
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify a concentration and incubation time that effectively inhibits MPO activity without causing significant cell death.
-
Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTT, LDH release, Annexin V/PI staining) to get a comprehensive understanding of the inhibitor's effect on cell health.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) to distinguish the effects of the inhibitor from the effects of the solvent.
-
Off-Target Effects: Be aware of potential off-target effects of this compound. The compound has been reported to have other biological activities, such as being an adenosine (B11128) A₂B receptor antagonist.[5] Consider if these off-target effects could be contributing to the observed cytotoxicity in your specific cell type.
Q3: My primary neutrophils are not responding to this compound as expected. Are there specific considerations for working with primary cells?
A3: Primary cells can be more sensitive and variable than cell lines. Here are some tips for working with primary neutrophils:
-
Cell Isolation and Purity: Ensure high purity of your neutrophil population, as contaminating cells can affect the results.
-
Cell Health: Primary neutrophils are short-lived. Use freshly isolated cells for your experiments and handle them gently to maintain their viability and function.
-
Activation State: The activation state of neutrophils is crucial. Ensure that your experimental conditions are appropriate to either maintain a resting state or to induce activation in a controlled manner, depending on your research question.
-
Donor Variability: Be aware of potential donor-to-donor variability in the response to stimuli and inhibitors. It is advisable to use cells from multiple donors to ensure the reproducibility of your findings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and general MPO activity in different cell types. Note that direct comparative data for this compound across all cell types is limited, and values may vary based on experimental conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 44 nM | Cell-free | [1] |
| Effective Concentration | 10 µM | Human Aortic Endothelial Cells (HAECs) | [8] |
Table 2: MPO Expression and Activity in Different Cell Types
| Cell Type | MPO Expression Level | Basal MPO Activity | Stimulated MPO Activity | Key References |
| Neutrophils | High | Low | High (upon activation) | [2][3] |
| Monocytes | Low to Moderate | Low | Moderate (upon differentiation and activation) | [2][3] |
| Macrophages (e.g., THP-1 derived) | Variable (depends on differentiation and polarization) | Low to Moderate | Moderate to High (depending on stimulus) | [9] |
| Endothelial Cells (e.g., HAECs) | Generally low, but can internalize MPO | Very Low | Can be affected by extracellular MPO | [10][11] |
Detailed Experimental Protocols
Protocol 1: Inhibition of MPO Activity in Human Neutrophils
This protocol provides a general framework for assessing the inhibitory effect of this compound on MPO released from activated human neutrophils.
Materials:
-
This compound
-
DMSO
-
Primary human neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
MPO activity assay kit
Procedure:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a standard density gradient centrifugation method.
-
Cell Seeding: Resuspend neutrophils in RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium from a DMSO stock. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Neutrophil Activation: Add a stimulating agent such as PMA (e.g., 100 nM final concentration) to induce neutrophil degranulation and MPO release. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant containing the released MPO.
-
MPO Activity Assay: Measure the MPO activity in the supernatant using a commercially available MPO activity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.
Protocol 2: this compound Treatment of Human Aortic Endothelial Cells (HAECs)
This protocol is adapted from a study investigating the effect of MPO inhibitors on endothelial cells.[8]
Materials:
-
This compound
-
DMSO
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
Stimulus (e.g., plasma from inflammatory conditions, purified MPO)
Procedure:
-
Cell Culture: Culture HAECs in Endothelial Cell Growth Medium until confluent.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 6 hours.
-
Treatment: Treat the HAECs with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) in the presence or absence of a stimulus (e.g., inflammatory plasma or purified MPO).
-
Incubation: Incubate the cells for the desired period (e.g., 16 hours).
-
Endpoint Analysis: Analyze the desired endpoint, such as the shedding of endothelial glycocalyx components (e.g., syndecan-1) from the cell surface by ELISA, or measure intracellular signaling events.
Protocol 3: MPO Inhibition in THP-1 Derived Macrophages
This protocol outlines the differentiation of THP-1 monocytes into macrophages and subsequent treatment with this compound.
Materials:
-
This compound
-
DMSO
-
THP-1 monocytic cell line
-
RPMI 1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS (lipopolysaccharide)
Procedure:
-
THP-1 Differentiation: Seed THP-1 cells in a culture plate and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours to induce differentiation into adherent macrophage-like cells.[9][12]
-
Resting Phase: After PMA treatment, remove the medium and wash the cells with fresh medium. Culture the differentiated macrophages in fresh medium for another 24-48 hours to allow them to rest.
-
Inhibitor Treatment: Treat the differentiated macrophages with various concentrations of this compound or vehicle control.
-
Macrophage Activation: Stimulate the macrophages with an inflammatory agent like LPS (e.g., 100 ng/mL) to induce an inflammatory response and MPO activity.
-
Endpoint Analysis: After the desired incubation time, collect the cell lysate or supernatant to measure MPO activity, cytokine production, or other relevant markers of macrophage activation.
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing MPO inhibitors in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Myeloperoxidase Regulation by Granulocyte Macrophage Colony-Stimulating Factor in Human Atherosclerosis and Implications in Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Remodeling of the endothelial cell transcriptional program via paracrine and DNA-binding activities of MPO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: MPO-IN-28 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MPO-IN-28 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve common problems.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibition of MPO Activity | 1. This compound Degradation: Improper storage or handling. 2. Incorrect Concentration: Calculation or dilution errors. 3. Assay Interference: Components in the sample matrix may interfere with the assay.[1] 4. Inactive MPO Enzyme: The myeloperoxidase used in the assay may have lost activity. | 1. Storage: Store this compound as a solid at -20°C for long-term stability (stable for at least 4 years).[2] For stock solutions in DMSO, aliquot and store at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles. 2. Concentration Verification: Re-calculate and verify all dilutions. Prepare fresh stock solutions. The IC50 for this compound is 44 nM.[3][4] 3. Assay Controls: Run appropriate controls, including a positive control (MPO enzyme without inhibitor) and a negative control (no MPO enzyme). Consider using an antibody-capture MPO activity assay to increase specificity and reduce interference from other peroxidases or substances in tissue homogenates.[1] 4. Enzyme Activity Check: Test the activity of the MPO enzyme with a known substrate before performing inhibition assays. |
| Unexpected Biological Effects | 1. Off-Target Activity: this compound has known off-target effects. It is an adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist (induces calcium mobilization at 10 µM).[2] 2. Solvent Effects: High concentrations of the solvent (e.g., DMSO) may have independent biological effects. | 1. Off-Target Controls: If your experimental system expresses adenosine A2B or NPYLR7 receptors, consider using a more specific MPO inhibitor or run control experiments with specific antagonists for these off-target receptors to dissect the observed effects. 2. Solvent Controls: Always include a vehicle control in your experiments with the same final concentration of the solvent used to dissolve this compound. |
| Poor Solubility | 1. Incorrect Solvent: this compound has limited solubility in aqueous solutions. 2. Low-Quality Solvent: Moisture-absorbing DMSO can reduce solubility.[3] | 1. Recommended Solvents: this compound is slightly soluble in DMSO.[2] For in vivo studies, a formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[4] 2. Fresh Solvent: Use fresh, high-quality DMSO to prepare stock solutions.[3] Sonication may aid in dissolution.[4] |
| Variability in In Vivo Experiments | 1. Inconsistent Drug Delivery: Issues with the administration route or formulation. 2. Animal Model Differences: Species-specific differences in MPO structure and function can affect inhibitor efficacy. | 1. Formulation and Administration: For oral administration, a homogenous suspension in CMC-Na can be prepared.[3] Ensure consistent and accurate dosing for all animals. 2. Species Considerations: Be aware of potential species differences in MPO. It is advisable to validate the efficacy of this compound in your specific animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible, mechanism-based inhibitor of myeloperoxidase (MPO).[4] It inhibits the enzymatic activity of MPO, which catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants from hydrogen peroxide (H₂O₂) and chloride ions.[5] However, it is important to note its off-target activities as an adenosine A2B receptor antagonist and an NPYLR7 agonist.[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in fresh DMSO.[3] this compound is soluble in DMSO at a concentration of 46 mg/mL (198.91 mM).[3] For long-term storage, aliquot the stock solution and store at -80°C.[3]
Q3: What is the recommended working concentration for this compound?
A3: The IC₅₀ of this compound for MPO is 44 nM.[3][4] In a study using human plasma, a concentration of 10 µM this compound resulted in a significant decrease in MPO activity.[6] The optimal concentration will depend on the specific experimental setup, and it is recommended to perform a dose-response curve to determine the effective concentration for your system.
Q4: Can this compound be used in vivo?
A4: Yes, this compound can be used in in vivo experiments.[4] A suggested formulation for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] For oral administration, a suspension in CMC-Na can also be prepared.[3]
Q5: Are there other MPO inhibitors I can use for comparison?
A5: Yes, other commonly used MPO inhibitors include AZD5904 and 4-aminobenzoic acid hydrazide (ABAH).[6][7] Comparing the effects of this compound with other inhibitors can help to confirm that the observed effects are due to MPO inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a comparator, AZD5904.
| Parameter | This compound | AZD5904 | Reference |
| MPO IC50 | 44 nM | 140 nM | [3][4][8] |
| Off-Target Activity | Adenosine A2B Antagonist (Ki = 2.15 µM) NPYLR7 Agonist (active at 10 µM) | >70-fold selectivity against a broad panel of other enzymes, ion channels, and receptors. | [2][8] |
| Inhibition of Plasma MPO Activity at 10 µM | ~51-59% decrease | ~51-59% decrease | [6] |
Experimental Protocols
In Vitro MPO Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature.[9][10]
-
Reagent Preparation:
-
Prepare MPO Assay Buffer.
-
Prepare MPO Substrate Solution (e.g., TMB).
-
Prepare a Stop Solution (e.g., 2 M H₂SO₄).
-
Prepare this compound dilutions in MPO Assay Buffer.
-
-
Sample Preparation:
-
For cell lysates, homogenize cells in MPO Assay Buffer and centrifuge to remove insoluble material.
-
For tissue homogenates, homogenize tissue in MPO Assay Buffer and centrifuge.
-
Serum or plasma samples may be used directly or diluted in MPO Assay Buffer.
-
-
Assay Procedure:
-
Add samples to a 96-well plate.
-
Add this compound dilutions to the appropriate wells.
-
Incubate at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding H₂O₂.
-
After a defined incubation period, add the MPO Substrate Solution.
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Controls:
-
Positive Control: Sample with MPO but no inhibitor.
-
Negative Control: No MPO enzyme.
-
Vehicle Control: Sample with MPO and the same concentration of solvent used for this compound.
-
Blank: All reagents except the sample.
-
General In Vivo Experimental Protocol
This protocol provides a general framework for in vivo studies with this compound, adapted from protocols for other MPO inhibitors.[11]
-
Animal Model: Select an appropriate animal model for your research question.
-
This compound Formulation and Administration:
-
Experimental Groups:
-
Control Group: Vehicle administration.
-
Treatment Group(s): this compound at one or more doses.
-
-
Treatment Schedule: Administer this compound according to the experimental design (e.g., once daily for a specified number of days).
-
Endpoint Analysis:
-
At the end of the study, collect tissues or plasma for analysis.
-
Measure MPO activity in the collected samples using an appropriate assay.
-
Perform histological or other relevant analyses to assess the effects of this compound.
-
Visualizations
Caption: MPO catalytic cycle and the point of irreversible inhibition by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5904 [openinnovation.astrazeneca.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. sfrbm.org [sfrbm.org]
Validation & Comparative
A Head-to-Head Comparison of MPO-IN-28 and AZD5904 as Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent MPO Inhibitors
Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders. This enzyme, primarily found in neutrophils, catalyzes the formation of potent reactive oxidants, contributing to tissue damage in pathological states. Consequently, the development of specific MPO inhibitors is an area of intense research. This guide provides a detailed, data-driven comparison of two such inhibitors: MPO-IN-28 and AZD5904.
At a Glance: Key Physicochemical and Pharmacokinetic Properties
| Property | This compound | AZD5904 |
| Molecular Formula | C₁₁H₁₃N₅O | C₉H₈N₄OS |
| Molecular Weight | 231.25 g/mol | 220.25 g/mol |
| Mechanism of Action | Irreversible | Irreversible[1] |
| Administration Route | Oral (in vivo preclinical) | Oral (clinical)[1] |
| Clinical Development | Preclinical | Phase 1 Clinical Trials Completed[1] |
In Vitro Potency and Selectivity: A Quantitative Analysis
The efficacy and safety of a targeted inhibitor are largely defined by its potency against the intended target and its selectivity over other related enzymes and off-target proteins.
| Parameter | This compound | AZD5904 |
| MPO IC₅₀ | 44 nM[2] | 140 nM[1] |
| Selectivity vs. Lactoperoxidase (LPO) & Thyroid Peroxidase (TPO) | Data not publicly available | 10-19 fold greater selectivity for MPO[1] |
| Selectivity vs. Broad Panel of Enzymes/Receptors | Known off-target activities (see below) | >70-fold selectivity[1] |
| Known Off-Target Activities | - Adenosine A₂B receptor antagonist (Kᵢ = 2.15 µM)- Neuropeptide Y-like receptor 7 (NPYLR7) agonist | Minimal effect on free T4 and T3 at high doses in a Phase 1 study[1] |
While this compound demonstrates higher potency in a cell-free assay, AZD5904 has a well-documented selectivity profile, a critical aspect for progression into clinical development. The off-target activities of this compound on G-protein coupled receptors may be a consideration for its therapeutic application.
Direct Experimental Comparison: An In Vitro Study
A study investigating endothelial glycocalyx shedding in the context of COVID-19 provides a direct comparison of the two inhibitors.[3]
| Experimental Setup | This compound (10 µM) | AZD5904 (10 µM) |
| Reduction of MPO activity in patient plasma | ~51% reduction | ~59% reduction |
| Effect on Syndecan-1 shedding (in vitro) | Reduced shedding | Reduced shedding |
In this study, both inhibitors demonstrated the ability to significantly reduce MPO activity in plasma samples from COVID-19 patients.[3] Furthermore, both compounds were effective in mitigating the shedding of syndecan-1, a component of the endothelial glycocalyx, in an in vitro model using human aortic endothelial cells.[3] This suggests that both inhibitors are capable of exerting a protective effect on the endothelium in an inflammatory environment.
Myeloperoxidase Signaling Pathway in Inflammation
MPO plays a central role in the inflammatory cascade. Upon activation, neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) to produce hypochlorous acid (HOCl) and other reactive species. These potent oxidants, while crucial for pathogen elimination, can also inflict damage on host tissues, thereby propagating the inflammatory response.
Caption: Myeloperoxidase (MPO) signaling pathway in inflammation and points of intervention by inhibitors.
Experimental Protocols
Determination of MPO Inhibitory Activity (IC₅₀)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against MPO is the taurine (B1682933) chloramine (B81541) assay.
Principle: MPO catalyzes the oxidation of chloride by hydrogen peroxide to form hypochlorous acid (HOCl). The HOCl is trapped by taurine to form the more stable taurine chloramine. The concentration of taurine chloramine is then quantified by its ability to oxidize 5-thio-2-nitrobenzoic acid (TNB) to the colored product 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which can be measured spectrophotometrically.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of human MPO enzyme, the inhibitor to be tested (e.g., this compound or AZD5904) at various concentrations, taurine, hydrogen peroxide, and TNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Initiation: In a 96-well plate, combine the MPO enzyme with the different concentrations of the inhibitor and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding a mixture of taurine and hydrogen peroxide.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and add TNB.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Comparing MPO Inhibitors
The following diagram illustrates a typical workflow for the preclinical comparison of MPO inhibitors.
Caption: A generalized experimental workflow for the comparative evaluation of MPO inhibitors.
Summary and Conclusion
Both this compound and AZD5904 are potent, irreversible inhibitors of myeloperoxidase. This compound exhibits a lower IC₅₀ in cell-free assays, suggesting higher intrinsic potency. However, AZD5904 has a more thoroughly characterized and favorable selectivity profile, which is a significant advantage in drug development. The known off-target activities of this compound may warrant further investigation depending on the therapeutic context.
Direct comparative experimental data indicates that both compounds are effective at inhibiting MPO activity in a biological matrix and can produce a similar downstream biological effect in a cell-based assay. The more advanced clinical development of AZD5904, having completed Phase 1 trials, provides a foundation of human safety and pharmacokinetic data that is currently lacking for this compound.
For researchers in the early stages of target validation or pathway analysis, the higher potency of this compound might be advantageous for in vitro studies. However, for translational and drug development programs, the well-defined selectivity and existing clinical data for AZD5904 make it a more characterized and arguably more advanced candidate. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the long-term goals of the investigation.
References
A Comparative Guide to Myeloperoxidase (MPO) Inhibitors for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily found in neutrophils. It catalyzes the formation of potent reactive oxidants, such as hypochlorous acid, which are vital for pathogen defense. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular, neurodegenerative, and renal disorders, making it a significant therapeutic target.[1][2][3] This guide provides an objective comparison of prominent MPO inhibitors used in in vivo research, supported by experimental data, to aid in the selection of appropriate compounds for preclinical studies.
Overview of Selected MPO Inhibitors
Several MPO inhibitors have been developed, with many progressing to preclinical and clinical trials. This guide focuses on a selection of well-characterized, irreversible inhibitors that have been extensively studied in animal models. These inhibitors typically work by forming a covalent bond with the MPO enzyme, leading to its inactivation.
-
Verdiperstat (AZD3241): A selective, irreversible, and orally active 2-thioxanthine (B146167) MPO inhibitor that can cross the blood-brain barrier.[4][5][6] It has been investigated for neurodegenerative diseases like Multiple System Atrophy (MSA) and Parkinson's disease.[4][5]
-
PF-1355: A potent, mechanism-based 2-thiouracil (B1096) MPO inhibitor developed by Pfizer.[7][8] It has shown efficacy in murine models of vasculitis, glomerulonephritis, and myocardial infarction.[7][8][9]
-
PF-06282999: A thiouracil-based irreversible MPO inhibitor also developed by Pfizer, studied for its effects in cardiovascular disease models.[10][11]
-
AZD5904: An MPO inhibitor that served as a template for the development of dual-target inhibitors.[10]
-
N-acetyl lysyltyrosylcysteine amide (KYC): A novel tripeptide inhibitor designed to target MPO's production of toxic oxidants.[12][13] It has been shown to be non-toxic in mice and effective in models of multiple sclerosis and psoriasis.[12][13]
-
4-aminobenzoic acid hydrazide (ABAH): A commonly used research tool for MPO inhibition in various inflammatory models, including ischemic stroke.[14][15]
Comparative In Vivo Performance
Direct head-to-head comparative studies for all MPO inhibitors are limited. The following table summarizes quantitative data compiled from various preclinical studies to facilitate comparison.
| Inhibitor | Target | IC50 | Animal Model(s) | Disease Model(s) | Key In Vivo Findings & Efficacy |
| Verdiperstat (AZD3241) | MPO | 630 nM[6][16] | Mouse | Multiple System Atrophy (MSA), Parkinson's Disease (PD), Colitis[4] | Reduced microglial activation, α-synuclein aggregation, and neurodegeneration; improved motor function.[4] |
| PF-1355 | MPO | ~0.56 µM (human MPO), ~0.61 µM (mouse MPO)[9] | Mouse (C57BL/6) | Vasculitis, Glomerulonephritis, Myocardial Infarction[7][8][9] | Reduced vascular edema, neutrophil recruitment, and cytokine expression; completely suppressed albuminuria and improved cardiac function.[8][9] |
| PF-06282999 | MPO | Data not available | Mouse (LDL receptor knockout) | Atherosclerosis[11] | Reduced necrotic core size in advanced aortic root atherosclerotic lesions.[11] |
| KYC | MPO | Data not available | Mouse | Experimental Autoimmune Encephalomyelitis (EAE), Psoriasis[12][13] | Attenuated disease severity, restored blood-brain-barrier integrity, and reduced skin lesion severity.[12][13] |
| ABAH | MPO | Data not available | Mouse | Ischemic Stroke[15] | Suppressed MPO activity in the infarct by ~30%, decreased cell loss, and improved neurological outcome.[15] |
Signaling Pathway and Experimental Workflow
Caption: Myeloperoxidase (MPO) activation pathway and point of intervention.
Caption: Typical experimental workflow for in vivo MPO inhibitor studies.
Experimental Protocols
1. Representative In Vivo Model: Anti-GBM Glomerulonephritis
This protocol is based on studies evaluating PF-1355 in a mouse model of anti-glomerular basement membrane (GBM) disease.[8][17]
-
Animal Model: C57BL/6 mice are commonly used.
-
Disease Induction: A single intravenous injection of anti-GBM serum is administered to induce acute glomerulonephritis.
-
Inhibitor Administration: The MPO inhibitor (e.g., PF-1355) or vehicle is administered prophylactically, often via oral gavage, starting before or at the time of disease induction and continuing for the duration of the study (e.g., 21 days).
-
Monitoring and Endpoints:
-
Albuminuria: Urine albumin levels are monitored regularly as a measure of renal dysfunction.
-
Plasma MPO Activity: Blood samples are collected to measure the systemic activity of MPO and confirm target engagement by the inhibitor.
-
Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with H&E) to assess tissue damage and neutrophil infiltration.
-
2. MPO Activity Assay
Measuring MPO activity in biological samples is crucial for confirming the efficacy of an inhibitor. Several methods exist, from colorimetric assays to more specific mass spectrometry-based techniques.[18][19][20]
-
Sample Preparation: Tissues (e.g., kidney, lung, heart) are perfused to remove intravascular blood, weighed, and homogenized on ice in an appropriate assay buffer.[20] Cell lysates can also be prepared. The homogenate is then centrifuged, and the supernatant is collected for analysis.[20]
-
Antibody-Capture Method (for specificity): To avoid interference from other peroxidases, a recommended approach involves first capturing MPO from the sample using a specific antibody (e.g., in a 96-well plate coated with anti-MPO antibody).[19]
-
Activity Measurement:
-
The captured MPO is then incubated with a substrate solution. A common method involves the oxidation of a substrate that generates a fluorescent or colorimetric product.[20]
-
For example, the kit may use a substrate that, when oxidized by MPO in the presence of H₂O₂, generates a product measured at Ex/Em = 535/587 nm.[20]
-
The rate of the reaction is measured kinetically and is directly proportional to the MPO activity in the sample.
-
-
Data Analysis: MPO activity is calculated based on the change in absorbance or fluorescence over time and normalized to the total protein concentration of the sample. Results from inhibitor-treated groups are compared to the vehicle-treated control group to determine the percent inhibition.
Conclusion
The selection of an MPO inhibitor for in vivo research depends on the specific disease model, the required route of administration, and the desired pharmacokinetic profile (e.g., brain penetrance). Verdiperstat (AZD3241) is a strong candidate for neurological studies due to its ability to cross the blood-brain barrier.[4][6] PF-1355 has demonstrated robust efficacy in models of vascular and renal inflammation.[8] The tripeptide KYC offers a novel therapeutic approach, while ABAH remains a valuable and widely used tool for preclinical research.[12][15] Researchers should carefully consider the data presented and consult primary literature to choose the most suitable inhibitor for their experimental needs. Accurate and specific measurement of MPO activity is paramount to validating the in vivo efficacy of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. alzforum.org [alzforum.org]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. | BioWorld [bioworld.com]
- 8. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Myeloperoxidase at the Peak of Experimental Autoimmune Encephalomyelitis Restores Blood-Brain-Barrier Integrity and Ameliorates Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ahajournals.org [ahajournals.org]
- 18. sfrbm.org [sfrbm.org]
- 19. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
Validating MPO-IN-28: A Comparative Guide to Myeloperoxidase Inhibitors in Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the myeloperoxidase (MPO) inhibitor MPO-IN-28 and its principal alternatives, offering a resource for researchers seeking to validate its effects in novel disease models. Myeloperoxidase is a key enzyme in neutrophil-mediated inflammation and is implicated in the pathology of a wide range of diseases, making its inhibition a promising therapeutic strategy.[1] This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to aid in the selection and application of MPO inhibitors in preclinical research.
Quantitative Comparison of MPO Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound and its key alternatives. Direct head-to-head comparisons across multiple disease models are limited in the publicly available literature. Therefore, the data presented is compiled from individual studies and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Target | In Vitro Potency (IC50) | Disease Model | Key Findings | Reference |
| This compound | MPO | 44 nM | COVID-19 Plasma (in vitro) | Reduced MPO activity by ~51-59% at 10 µM.[2] Reduced syndecan-1 shedding in human aortic endothelial cells.[2] | [2] |
| AZD5904 | MPO | 140 nM | COVID-19 Plasma (in vitro) | Reduced MPO activity by ~51-59% at 10 µM.[2] | [2][3] |
| Vascular Inflammation (mouse) | Improved endothelial function and decreased arterial MPO activity. | [4][5] | |||
| Atherosclerosis (mouse) | Decreased arterial MPO activity. | [6] | |||
| ANCA-Associated Vasculitis (mouse model proposed) | Proposed to reduce disease onset and development.[7] | [7] | |||
| Sperm Function (in vitro) | Increased sperm penetration in an in vitro model of oxidative stress.[8] | [8] | |||
| Verdiperstat (AZD3241) | MPO | 630 nM | Multiple System Atrophy (mouse) | Improved behavioral outcomes, reduced neurodegeneration and microglia activation.[9] | [9] |
| Parkinson's Disease (human) | Reduced microglial inflammation as measured by TSPO PET.[9] | [9] | |||
| Amyotrophic Lateral Sclerosis (human) | Did not significantly alter disease progression.[10] | [10] | |||
| KYC (N-acetyl lysyltyrosylcysteine amide) | MPO | ~7 µM (in PMA-stimulated HL-60 cells) | Plaque Psoriasis (mouse) | Ameliorated psoriasis severity when administered systemically or topically.[11][12] | [11][12] |
| Experimental Autoimmune Encephalomyelitis (mouse) | Attenuated paralysis, in part through tissue sparing. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro MPO Inhibition Assay (COVID-19 Plasma)
-
Objective: To determine the effectiveness of MPO inhibitors in suppressing MPO activity in patient plasma.
-
Materials: Convalescent COVID-19 plasma, this compound (MedChemExpress), AZD5904 (MedChemExpress), DMSO, appropriate buffers and reagents for MPO activity assay.
-
Procedure:
-
Treat plasma samples with 10 µM of this compound or AZD5904. Use untreated plasma as a control.
-
Determine MPO activity using a suitable assay, such as a colorimetric assay measuring the oxidation of a substrate like 3,3′,5,5′-tetramethylbenzidine (TMB).[14]
-
Measure the change in absorbance to quantify MPO activity.
-
Compare the MPO activity in treated samples to the untreated control to calculate the percentage of inhibition.[2]
-
In Vivo MPO Activity Assessment in Vascular Inflammation (Mouse Model)
-
Objective: To assess the in vivo efficacy of an MPO inhibitor in a mouse model of vascular inflammation.
-
Materials: C57BL/6J mice, agent to induce vascular inflammation (e.g., femoral cuff), MPO inhibitor (e.g., AZM198, a research compound similar to AZD5904), hydroethidine (HE), and equipment for liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Induce vascular inflammation in mice.
-
Administer the MPO inhibitor orally.
-
Assess in vivo MPO activity by measuring the conversion of hydroethidine to the MPO-specific product 2-chloroethidium (2-Cl-E+) using LC-MS/MS.[15]
-
Collect arterial tissue for ex vivo analysis of MPO activity.
-
Homogenize tissue and perform an MPO activity assay.[15]
-
Plaque Psoriasis Induction and Treatment (Mouse Model)
-
Objective: To evaluate the therapeutic effect of an MPO inhibitor on psoriasis-like skin inflammation.
-
Materials: Mice (e.g., C57BL/6), Imiquimod (IMQ) cream (Aldara™) to induce psoriasis, MPO inhibitor (e.g., KYC peptide), vehicle for topical or systemic administration.
-
Procedure:
-
Apply IMQ cream daily to the shaved back or ears of the mice to induce psoriatic lesions.
-
Administer the MPO inhibitor either systemically (e.g., intraperitoneal injection) or topically as a cream.
-
Assess the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating parameters such as erythema, scaling, and thickness.[11]
-
Collect skin tissue for histological analysis to assess epidermal thickness and immune cell infiltration.[11][12]
-
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams. The following diagrams were generated using Graphviz (DOT language) to illustrate the MPO signaling cascade, a typical experimental workflow for validating MPO inhibitors, and a logical comparison of the inhibitors discussed.
Myeloperoxidase (MPO) Signaling Pathway in Inflammation
Caption: MPO signaling pathway and points of inhibition.
Experimental Workflow for Validating MPO Inhibitors in a Novel Disease Model
Caption: Workflow for MPO inhibitor validation.
Logical Comparison of MPO Inhibitors
Caption: Comparison of key MPO inhibitors.
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 2. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5904 [openinnovation.astrazeneca.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GtR [gtr.ukri.org]
- 8. Myeloperoxidase inhibitor AZD5904 enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfrbm.org [sfrbm.org]
Assessing the Reproducibility of MPO-IN-28 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research findings related to MPO-IN-28, a molecule with multiple reported biological activities. To aid in assessing the reproducibility of these findings, this document outlines the quantitative data from key experiments in structured tables, presents detailed experimental protocols, and visualizes the relevant biological pathways and workflows. We also compare this compound to other known inhibitors of myeloperoxidase (MPO), one of its primary targets.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and a selection of alternative myeloperoxidase inhibitors.
Table 1: Biological Activities of this compound
| Biological Target | Activity | Reported Value | Cell Line/System |
| Myeloperoxidase (MPO) | Inhibition | IC₅₀ = 44 nM | Cell-free assay |
| Adenosine (B11128) A₂B Receptor | Antagonism | Kᵢ = 2.15 µM | HEK293 cells |
| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonism | EC₅₀ ~10 µM (induces calcium mobilization) | HEK293T cells |
| Aedes aegypti blood feeding | Inhibition | Active at 100 µM | In vivo (mosquito feeding assay) |
Table 2: Comparison of Myeloperoxidase (MPO) Inhibitors
| Compound | IC₅₀/EC₅₀ for MPO Inhibition | Type of Inhibition |
| This compound | 44 nM | Not specified |
| AZD5904 | 140 nM | Irreversible |
| Verdiperstat (BHV-3241) | Potent inhibitor (specific IC₅₀ not readily available) | Irreversible |
| PF-06282999 | IC₅₀ = 1.9 µM (human whole blood); EC₅₀ = 3.8 µM (plasma) | Mechanism-based |
| 4-Aminobenzohydrazide | 0.3 µM | Irreversible |
Experimental Protocols
To facilitate the replication of the key findings for this compound, the following are detailed experimental methodologies based on published research.
Myeloperoxidase (MPO) Inhibition Assay (IC₅₀ Determination)
This protocol is based on the methodology typically used for determining the IC₅₀ of MPO inhibitors.
-
Principle: The assay measures the ability of an inhibitor to block the peroxidase activity of MPO. MPO catalyzes the oxidation of a substrate (e.g., Amplex® Red) by hydrogen peroxide (H₂O₂) to produce a fluorescent product (resorufin). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
-
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
This compound and other test inhibitors
-
Amplex® Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a positive control (MPO without inhibitor) and a negative control (assay buffer only).
-
Add the MPO enzyme to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Amplex® Red and H₂O₂.
-
Measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30 minutes) at 37°C.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Adenosine A₂B Receptor Binding Assay (Kᵢ Determination)
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the A₂B adenosine receptor.
-
Principle: This competitive binding assay measures the ability of this compound to displace a known radiolabeled ligand from the A₂B receptor. The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is used to calculate the inhibitory constant (Kᵢ).
-
Materials:
-
HEK293 cells stably expressing the human A₂B adenosine receptor.
-
Radiolabeled A₂B receptor antagonist (e.g., [³H]-DPCPX).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-A₂B cells.
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).
-
Incubate the mixture at room temperature for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
NPYLR7 Agonist Assay (Calcium Mobilization)
This protocol describes a common method to assess the agonist activity of a compound on a G-protein coupled receptor that signals through calcium mobilization.
-
Principle: Activation of NPYLR7, a Gαq-coupled receptor, leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Materials:
-
HEK293T cells transiently or stably expressing the Aedes aegypti NPYLR7.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the NPYLR7-expressing HEK293T cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells.
-
Monitor the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the extent of calcium mobilization.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
MPO-Mediated Signaling Pathway and Inhibition
Myeloperoxidase (MPO) is a key enzyme in neutrophils that contributes to both host defense and inflammatory tissue damage. The diagram below illustrates the catalytic cycle of MPO and the point of intervention for inhibitors like this compound.
Caption: MPO catalytic cycle and the inhibitory action of this compound.
Experimental Workflow for MPO Inhibition Assay
The following diagram outlines the key steps in a typical in vitro MPO inhibition assay.
Caption: Workflow for a fluorescence-based MPO inhibition assay.
Logical Relationship of this compound's Activities
This diagram illustrates the distinct biological activities reported for this compound.
Caption: Overview of the multiple biological targets of this compound.
MPO-IN-28: A Comparative Analysis Against Other Adenosine A2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPO-IN-28 with other notable adenosine (B11128) A2B (A2B) receptor antagonists. The information is curated to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds, supported by available experimental data.
Introduction to this compound and A2B Receptor Antagonism
This compound is a unique small molecule inhibitor with a dual mechanism of action. It is primarily recognized as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and oxidative stress, with an IC50 of 44 nM.[1] Concurrently, this compound functions as an antagonist of the adenosine A2B receptor, a G-protein coupled receptor that is activated by high concentrations of adenosine, typically under conditions of cellular stress and inflammation. The antagonism of the A2B receptor by this compound occurs with a Ki of 2.15 µM. This dual inhibitory profile makes this compound a compound of interest for studying and potentially treating diseases with both inflammatory and adenosinergic signaling components.
The adenosine A2B receptor is a key player in various physiological and pathological processes, including inflammation, fibrosis, and cancer. Its antagonists are being investigated for their therapeutic potential in a range of diseases. This guide will compare this compound to other well-characterized A2B antagonists such as PSB-603, PBF-1129, and CVT-6883, focusing on their potency, selectivity, and available preclinical and clinical data.
Quantitative Comparison of A2B Antagonists
The following table summarizes the in vitro potency and selectivity of this compound and other selected adenosine A2B receptor antagonists. The data is compiled from various preclinical studies.
| Compound | A2B Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | MPO IC50 (nM) | Selectivity for A2B over A1 | Selectivity for A2B over A2A | Selectivity for A2B over A3 |
| This compound | 2150 | >10000 | >10000 | >10000 | 44 | >4.65 | >4.65 | >4.65 |
| PSB-603 | 0.553 | >10000 | >10000 | >10000 | Not Reported | >18083 | >18083 | >18083 |
| PBF-1129 | 24 | >500 | >500 | >500 | Not Reported | >20.8 | >20.8 | >20.8 |
| CVT-6883 | 22 | 1940 | 3280 | 1070 | Not Reported | 88.2 | 149.1 | 48.6 |
Note: Ki values represent the inhibition constant for receptor binding, and a lower value indicates higher potency. IC50 is the half-maximal inhibitory concentration. Data is compiled from multiple sources and may not be from direct head-to-head comparisons.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Adenosine A2B Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway of the adenosine A2B receptor upon activation by adenosine and its inhibition by antagonists.
References
Cross-Validation of MPO-IN-28 Results with MPO Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies used to study the function of myeloperoxidase (MPO): the chemical inhibitor MPO-IN-28 and MPO knockout (KO) mouse models. Understanding the nuances, advantages, and limitations of each approach is critical for the accurate interpretation of experimental data and its application in drug development. This document summarizes key findings, presents comparative data, and provides detailed experimental protocols to facilitate cross-validation of research outcomes.
Introduction to MPO Inhibition Strategies
Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are potent antimicrobial agents. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and some cancers, making it a significant therapeutic target.
Two primary strategies are employed to investigate the role of MPO in health and disease:
-
Pharmacological Inhibition: Utilizes small molecules, such as this compound, to acutely block the enzymatic activity of MPO. This compound is a potent inhibitor of MPO with an IC50 of 44 nM.
-
Genetic Knockout: Involves the genetic deletion of the Mpo gene in animal models, typically mice, resulting in a complete and lifelong absence of the MPO enzyme.
While both approaches aim to elucidate the consequences of MPO deficiency, they can yield different, sometimes contradictory, results. This guide will explore these differences to provide a framework for cross-validating findings between these two models.
Comparative Data: this compound vs. MPO Knockout Models
The following tables summarize the key characteristics and reported experimental outcomes for both this compound and MPO knockout models. Direct head-to-head quantitative comparisons in the same experimental systems are scarce in the literature; therefore, this guide presents a juxtaposition of data from separate studies to highlight the observed differences.
Table 1: General Characteristics
| Feature | This compound | MPO Knockout (KO) Mouse Model |
| Method of MPO Ablation | Pharmacological inhibition of enzyme activity | Genetic deletion of the Mpo gene |
| Onset of MPO Deficiency | Acute, upon administration | Congenital, from birth |
| Specificity | Primarily targets MPO, but potential off-target effects exist (e.g., adenosine (B11128) A2B receptor antagonist) | Specific to the Mpo gene |
| Reversibility | Reversible upon clearance of the compound | Irreversible |
| Potential for Compensation | Minimal, due to acute inhibition | High, potential for developmental and physiological compensatory mechanisms |
| Microbiome Influence | Unlikely to have a primary effect on the microbiome | Can lead to significant shifts in the gut microbiome[1] |
| Translational Relevance | High, mimics therapeutic intervention in wild-type organisms | Moderate, informs on the lifelong absence of the protein, which may not reflect a therapeutic scenario |
Table 2: Effects on Neutrophil Function
| Parameter | Effect of this compound (Inferred) | Effect in MPO Knockout (KO) Mice |
| MPO Activity | Inhibition | Complete absence |
| Hypochlorous Acid (HOCl) Production | Decreased | Undetectable[2] |
| Neutrophil Migration/Accumulation | Expected to increase based on KO data | Increased (~2-fold) in models of peritonitis[3][4] |
| Neutrophil Adhesion to Endothelium | Expected to increase based on KO data | Increased[3][5] |
| Fungicidal Activity | Expected to be impaired | Impaired[2] |
Dichotomy in Disease Models: A Critical Consideration
A notable observation is the frequent discrepancy in outcomes between pharmacological inhibition of MPO and the MPO knockout phenotype in various disease models.
-
Inflammatory Bowel Disease (IBD): In models of experimental colitis, pharmacological MPO inhibitors have been shown to be protective, mitigating disease severity. In contrast, MPO knockout mice often exhibit exacerbated colitis. This difference is thought to be, at least in part, due to significant alterations in the gut microbiome of MPO knockout mice, which can independently influence the course of the disease[1].
-
Autoimmune Encephalomyelitis: Similar to IBD models, MPO inhibitors have demonstrated protective effects in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. However, MPO knockout mice show increased disease severity in the same model.
These findings underscore a critical consideration for researchers: the lifelong absence of MPO in knockout models can lead to compensatory mechanisms and secondary effects, such as microbiome shifts, that may not be present when MPO is acutely inhibited in a wild-type setting. Therefore, results from MPO knockout studies should be interpreted with caution when predicting the therapeutic effect of an MPO inhibitor.
Experimental Protocols
MPO Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature for the quantification of MPO activity in tissue homogenates or cell lysates[6][7].
Materials:
-
Phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride (B599025) solution (substrate)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer capable of reading at 460 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in ice-cold HTAB buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the sample supernatant.
-
Add 50 µL of O-dianisidine dihydrochloride solution to each well.
-
Initiate the reaction by adding 50 µL of H₂O₂.
-
-
Measurement:
-
Immediately measure the change in absorbance at 460 nm over time (kinetic assay) or after a fixed incubation period (e.g., 15 minutes) at 37°C (endpoint assay).
-
-
Calculation:
-
MPO activity is calculated based on the rate of change in absorbance and can be expressed as units per milligram of protein.
-
In Vivo Neutrophil Migration Assay (Zymosan-Induced Peritonitis)
This protocol is a standard method to assess neutrophil recruitment in vivo, as described in studies involving MPO knockout mice[3][4].
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
-
Hemocytometer
Procedure:
-
Induction of Peritonitis:
-
Inject mice intraperitoneally (i.p.) with 1 mg of zymosan A suspended in 1 mL of sterile PBS.
-
-
Peritoneal Lavage:
-
At a defined time point (e.g., 4 hours post-injection), euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS.
-
Gently massage the abdomen and aspirate the peritoneal fluid.
-
-
Cell Counting and Identification:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Identify and quantify neutrophils using flow cytometry by staining for specific cell surface markers (e.g., Ly6G+, CD11b+).
-
-
Data Analysis:
-
Compare the total number and percentage of neutrophils in the peritoneal cavity between different experimental groups.
-
Visualizing Key Pathways and Workflows
Conclusion and Recommendations
The cross-validation of results obtained with the MPO inhibitor this compound and MPO knockout models is essential for a robust understanding of MPO's role in physiology and pathology. While MPO knockout mice provide a valuable tool for studying the consequences of a complete and lifelong absence of MPO, the observed phenotypes may not always be predictive of the effects of acute pharmacological inhibition in a wild-type setting.
Key Recommendations for Researchers:
-
Acknowledge the Dichotomy: Be aware of the potential for discrepant results between the two models, particularly in complex inflammatory diseases.
-
Consider Compensatory Mechanisms: When interpreting data from MPO knockout mice, consider the possibility of developmental and physiological compensation.
-
Analyze the Microbiome: In studies where the gut microbiome may play a role (e.g., IBD), it is advisable to analyze the microbiome of MPO knockout mice.
-
Use Both Models in Parallel: Whenever feasible, employing both MPO inhibitors and knockout models in the same study can provide a more complete and nuanced understanding of MPO function.
-
Focus on Acute Effects: For predicting the therapeutic potential of an MPO inhibitor, acute in vivo studies using the inhibitor in wild-type animals are likely to be more informative than studies in knockout models.
By carefully considering the inherent differences between these two powerful research tools, the scientific community can build a more accurate and translatable understanding of myeloperoxidase biology, ultimately accelerating the development of novel therapies for MPO-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 004265 - MPO KO Strain Details [jax.org]
- 3. Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MPO-IN-28 and AZD4831 for Cardiovascular Research
For researchers, scientists, and drug development professionals, the inhibition of myeloperoxidase (MPO) represents a promising therapeutic strategy for a range of cardiovascular diseases. This guide provides a detailed, data-driven comparison of two notable MPO inhibitors: MPO-IN-28, a potent preclinical tool, and AZD4831, a clinically evaluated candidate for heart failure.
Myeloperoxidase, a heme-containing enzyme predominantly found in neutrophils, plays a critical role in the innate immune response. However, its overactivity contributes to oxidative stress and inflammation, key drivers of cardiovascular pathologies such as atherosclerosis and heart failure.[1][2] MPO catalyzes the formation of highly reactive oxidants, including hypochlorous acid, which can lead to the oxidative modification of low-density lipoproteins (LDL) and endothelial dysfunction, both crucial events in the initiation and progression of atherosclerotic plaques.[3][4] Consequently, the development of specific MPO inhibitors is an area of intense research.
This guide will objectively compare this compound and AZD4831, focusing on their mechanism of action, in vitro efficacy, and the available data from preclinical and clinical studies. While both are irreversible inhibitors of MPO, they are at vastly different stages of development, a crucial factor for researchers to consider when selecting a compound for their studies.
At a Glance: Quantitative Comparison of this compound and AZD4831
The following tables summarize the key quantitative data available for this compound and AZD4831, providing a clear comparison of their biochemical and cellular activities.
| Parameter | This compound | AZD4831 | Reference |
| MPO IC50 | 44 nM | 1.5 nM | [5][6] |
| Mechanism of Action | Irreversible, Mechanism-Based | Irreversible, Mechanism-Based | [5][6] |
| Selectivity | >100-fold vs. Lactoperoxidase (LPO) | >450-fold vs. Thyroid Peroxidase (TPO) | [6][7] |
Table 1: Biochemical Activity and Selectivity
| Parameter | This compound | AZD4831 | Reference |
| MPO-mediated LDL Oxidation IC50 | 90 nM | Data not available | [5] |
| Cellular MPO Activity IC50 (Human Neutrophils) | ~93.1 µM (chlorination activity) | Data not available | [5] |
| Clinical Development Stage | Preclinical | Phase IIb/III for Heart Failure with Preserved Ejection Fraction (HFpEF) | [8][9] |
Table 2: Functional and Developmental Comparison
In-Depth Analysis of Experimental Data
This compound: A Potent Preclinical Tool
This compound, also referred to as compound 28 in its discovery publication, is a potent and irreversible inhibitor of myeloperoxidase.[5] Its primary application to date has been as a research tool in in vitro studies.
A key study demonstrated its ability to inhibit MPO-mediated LDL oxidation with an IC50 of 90 nM.[5] This is a critical finding for cardiovascular research, as the oxidation of LDL is a pivotal step in the formation of atherosclerotic plaques. The same study reported an IC50 of approximately 93.1 µM for the inhibition of MPO's chlorination activity in human neutrophils.[5] The significant difference between the cell-free and cellular IC50 values may reflect factors such as cell permeability and intracellular target engagement.
It is important to note the lack of published in vivo studies investigating the efficacy of this compound in animal models of cardiovascular disease. This currently limits its direct comparison to more clinically advanced compounds in a physiological context.
AZD4831: A Clinically Investigated MPO Inhibitor for Heart Failure
AZD4831 is a highly potent and selective irreversible MPO inhibitor that has progressed to clinical trials for the treatment of heart failure with preserved ejection fraction (HFpEF).[8][9] Its discovery and development were driven by the need for a low-dose, once-daily oral therapy with high selectivity for MPO over the structurally related thyroid peroxidase (TPO), thereby minimizing potential off-target effects.[6]
In Phase I studies, AZD4831 was generally well-tolerated and demonstrated a dose-dependent inhibition of MPO in whole blood.[11] A Phase IIa study in patients with HFpEF confirmed target engagement, with a significant reduction in MPO activity.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: MPO-Mediated LDL Oxidation Pathway and Inhibition. This diagram illustrates the role of myeloperoxidase (MPO) in the oxidation of low-density lipoprotein (LDL), a key process in atherosclerosis. MPO, released from activated neutrophils, utilizes hydrogen peroxide (H2O2) and chloride ions (Cl-) to generate oxidants that modify native LDL into oxidized LDL (oxLDL). oxLDL is subsequently taken up by macrophages, leading to the formation of foam cells. MPO inhibitors like this compound and AZD4831 block this process by inhibiting MPO activity.
Caption: General Experimental Workflow for MPO Inhibitor Comparison. This flowchart outlines a typical workflow for evaluating and comparing MPO inhibitors. It begins with in vitro assays to determine biochemical and cellular potency, such as direct MPO inhibition and effects on LDL oxidation. Promising candidates may then be advanced to in vivo models of cardiovascular diseases like atherosclerosis or heart failure for efficacy and safety assessment.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, the following are detailed methodologies for the key experiments cited in this guide.
MPO Inhibition Assay (Taurine Chloramine Assay)
This assay, as described in the discovery of this compound, measures the chlorination activity of MPO.[5]
-
Reagents:
-
Human myeloperoxidase (MPO)
-
Taurine
-
5-thio-2-nitrobenzoic acid (TNB)
-
Hydrogen peroxide (H2O2)
-
Test inhibitor (this compound or AZD4831) dissolved in DMSO
-
Phosphate (B84403) buffer
-
-
Procedure:
-
A reaction mixture is prepared containing MPO, taurine, and the test inhibitor at various concentrations in phosphate buffer.
-
The reaction is initiated by the addition of H2O2.
-
The formation of taurine chloramine is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the remaining taurine is quantified by its reaction with TNB, which can be measured spectrophotometrically.
-
The percentage of MPO inhibition is calculated by comparing the amount of taurine consumed in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
MPO-Mediated LDL Oxidation Assay
This assay evaluates the ability of an inhibitor to prevent the MPO-driven oxidation of LDL.[5]
-
Reagents:
-
Human low-density lipoprotein (LDL)
-
Human myeloperoxidase (MPO)
-
Hydrogen peroxide (H2O2)
-
Test inhibitor (this compound)
-
Thiobarbituric acid reactive substances (TBARS) assay reagents or another method to measure lipid peroxidation.
-
-
Procedure:
-
LDL is incubated with MPO and the test inhibitor at various concentrations.
-
The oxidation reaction is initiated by the addition of H2O2.
-
The mixture is incubated for a specific duration to allow for LDL oxidation.
-
The extent of lipid peroxidation is quantified using the TBARS assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
The absorbance of the resulting product is measured spectrophotometrically.
-
The percentage of inhibition of LDL oxidation is calculated by comparing the TBARS levels in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curve.
-
Conclusion
This compound and AZD4831 are both potent, irreversible inhibitors of myeloperoxidase, a key target in cardiovascular disease research. AZD4831 stands out as a clinically advanced compound with a very low nanomolar potency and a well-documented development path for heart failure. Its high selectivity and progression into late-stage clinical trials make it a significant therapeutic candidate.
This compound, while also a potent inhibitor, remains a preclinical research tool. Its demonstrated ability to inhibit MPO-mediated LDL oxidation in vitro makes it a valuable compound for studying the role of MPO in atherosclerosis. However, the current lack of in vivo cardiovascular data for this compound is a notable gap.
For researchers, the choice between these two inhibitors will depend on the specific research question. AZD4831 is the clear choice for studies aiming to translate findings to a clinical setting for heart failure. This compound is a suitable and more accessible tool for fundamental in vitro research exploring the mechanisms of MPO in cardiovascular pathologies, particularly atherosclerosis. This guide provides the necessary data and protocols to aid in this selection and to facilitate further research into the promising field of MPO inhibition.
References
- 1. An in vitro model of foam cell formation induced by a stretchable microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-generated oxidants and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foam cells promote atherosclerosis progression by releasing CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Showdown: MPO-IN-28's Irreversible Inhibition Profiled Against Key Alternatives
For researchers navigating the landscape of myeloperoxidase (MPO) inhibitors, a clear understanding of their comparative efficacy and mechanism of action is paramount. This guide provides an objective comparison of MPO-IN-28 with other notable irreversible inhibitors, Verdiperstat (AZD3241) and PF-06282999, supported by available experimental data and detailed methodologies for validating their irreversible inhibitory action.
Myeloperoxidase is a critical enzyme in the innate immune system, catalyzing the formation of reactive oxidants that, while essential for pathogen defense, are also implicated in the pathology of numerous inflammatory diseases. Consequently, the development of potent and specific MPO inhibitors is a significant focus of therapeutic research. This compound has emerged as a noteworthy compound, and this guide delves into the experimental evidence supporting its classification as an irreversible inhibitor, placing it in context with its clinical-stage counterparts.
Comparative Analysis of MPO Inhibitor Potency
The following table summarizes the key quantitative data for this compound and its comparators. A lower IC₅₀ value indicates a higher potency of the inhibitor.
| Inhibitor | IC₅₀ | Assay Conditions |
| This compound | 44 nM[1] | Cell-free assay[1] |
| Verdiperstat (AZD3241) | 630 nM[2] | Not specified[2] |
| PF-06282999 | 1.9 µM (1900 nM)[3][4] | LPS-stimulated human whole blood assay[3][4] |
| 3.8 µM (EC₅₀)[3] | Plasma[3] |
Validating Irreversible Inhibition: Key Experimental Protocols
Time-Dependent Inhibition Assay
This assay is crucial for demonstrating that the extent of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor, a hallmark of irreversible binding.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of purified human MPO and serial dilutions of the test inhibitor (e.g., this compound) in a suitable assay buffer.
-
Pre-incubation: Mix the MPO enzyme with each inhibitor concentration and incubate for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A control group with no inhibitor is included.
-
Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a substrate mix containing a chromogenic or fluorogenic substrate (e.g., Amplex Red or TMB) and hydrogen peroxide (H₂O₂).
-
Activity Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over a short period, ensuring the measurement is taken before significant further inhibition occurs during the reaction phase.
-
Data Analysis: For each inhibitor concentration, plot the observed rate of reaction against the pre-incubation time. The data is then used to calculate the rate of inactivation (kobs). A plot of kobs versus inhibitor concentration allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Wash-out or Jump-Dilution Experiment
This experiment is designed to differentiate between a tightly binding reversible inhibitor and an irreversible inhibitor. If the inhibitor is irreversible, its effect will persist even after its removal from the surrounding medium.
Protocol:
-
Enzyme-Inhibitor Binding: Incubate the MPO enzyme with a saturating concentration of the test inhibitor for a sufficient time to allow for binding.
-
Removal of Unbound Inhibitor: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a fresh assay buffer. This "jump dilution" effectively reduces the concentration of the free inhibitor to a non-inhibitory level. Alternatively, the unbound inhibitor can be removed by dialysis or gel filtration.
-
Activity Measurement: Immediately after the dilution or wash-out step, measure the MPO activity.
-
Data Analysis: Compare the enzyme activity of the inhibitor-treated and washed sample to a control sample that underwent the same procedure without the inhibitor. If the inhibition is irreversible, the enzyme activity will not recover, or will recover very slowly, compared to the control.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides direct evidence of covalent bond formation by detecting the mass increase of the enzyme corresponding to the molecular weight of the bound inhibitor.
Protocol:
-
Incubation: Incubate purified MPO with the irreversible inhibitor.
-
Sample Preparation: Remove the excess unbound inhibitor. The protein sample may then be analyzed intact (top-down proteomics) or digested into smaller peptides using a protease like trypsin (bottom-up proteomics).
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Analyze the sample using a high-resolution mass spectrometer. A mass shift in the spectrum of the treated MPO compared to the untreated enzyme, corresponding to the mass of the inhibitor, confirms covalent binding.
-
Peptide Analysis: Analyze the peptide digest by liquid chromatography-mass spectrometry (LC-MS/MS). Identify the modified peptide and pinpoint the exact amino acid residue that has been covalently modified by the inhibitor.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MPO signaling pathway, the mechanism of irreversible inhibition, and the experimental workflow for its validation.
References
MPO-IN-28: A Comparative Performance Analysis Across Diverse Assay Platforms
For researchers, scientists, and drug development professionals, understanding the performance of a myeloperoxidase (MPO) inhibitor across various assay formats is critical for accurate interpretation of experimental results and effective drug discovery. This guide provides a comparative overview of MPO-IN-28, a potent MPO inhibitor, and benchmarks its performance against another well-characterized inhibitor, AZD5904, in both biochemical and cell-based assays.
Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that combat pathogens. However, excessive MPO activity is implicated in various inflammatory diseases, making it a significant therapeutic target.[1] Evaluating the potency and efficacy of MPO inhibitors like this compound requires robust and well-characterized assay systems. This guide delves into the performance of this compound in different experimental setups, offering valuable insights for researchers in the field.
Quantitative Performance Comparison
The inhibitory activity of this compound has been determined in both cell-free (biochemical) and cell-based environments. A direct comparison with another MPO inhibitor, AZD5904, provides a valuable benchmark for its relative potency.
| Inhibitor | Assay Type | Platform | Key Performance Metric | Reference |
| This compound | Biochemical (Cell-free) | Not Specified | IC50: 44 nM | [2] |
| This compound | Cell-based | Colorimetric | ~51–59% inhibition of MPO activity at 10 µM in human plasma co-incubated with human aortic endothelial cells (HAECs) | [3] |
| AZD5904 | Biochemical (Cell-free) | Not Specified | IC50: 140 nM | [4] |
| AZD5904 | Cell-based | Not Specified | >90% inhibition of HOCl production at 1 µM in PMA-stimulated human neutrophils | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater potency. Direct comparison of biochemical IC50 values with percentage inhibition in cell-based assays should be made with caution due to the differing complexities of the assay environments.
Myeloperoxidase Signaling Pathway in Inflammation
The following diagram illustrates the central role of Myeloperoxidase (MPO) in the inflammatory response, highlighting the production of hypochlorous acid (HOCl) and its downstream effects.
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
A Comparative Guide to MPO-IN-28 and 2-Thioxanthine Derivatives as Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPO-IN-28 and various 2-thioxanthine (B146167) derivatives, two classes of compounds that have garnered significant interest for their potent inhibition of myeloperoxidase (MPO). MPO is a key enzyme in the innate immune system, and its overactivity is implicated in a range of inflammatory and cardiovascular diseases. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Comparison of MPO Inhibitors
The following table summarizes the in vitro potency of this compound and several notable 2-thioxanthine derivatives against myeloperoxidase.
| Compound Name/Alias | Chemical Class | MPO Inhibition IC50 | Other Notable Targets | Mechanism of MPO Inhibition |
| This compound | Quinazolinyl-guanidine | 44 nM[1] | Adenosine (B11128) A2B receptor antagonist, NPYLR7 agonist[2] | Irreversible[3] |
| TX1 | 2-Thioxanthine | 0.8 µM (800 nM)[4][5] | - | Mechanism-based, irreversible[4][6] |
| TX2 | 2-Thioxanthine | 0.2 µM (200 nM)[4] | - | Mechanism-based, irreversible[4] |
| TX4 (AZD5904) | 2-Thioxanthine | 0.2 µM (200 nM)[4][7] | - | Mechanism-based, irreversible[7] |
| AZD4831 | Deazathioxanthine | 1.5 nM[8] | - | Mechanism-based, irreversible[8] |
Mechanism of Action: A Tale of Two Scaffolds
This compound and 2-thioxanthine derivatives effectively inhibit MPO, but their mechanisms of action, where detailed, show distinct characteristics.
This compound is a potent inhibitor of MPO with an IC50 of 44 nM[1]. While its primary target in many research contexts is MPO, it is crucial to note its activity on other biological targets, including the adenosine A2B receptor and the neuropeptide Y-like receptor 7[2]. One study has characterized it as an irreversible inhibitor of MPO[3]. However, the precise molecular interactions leading to this irreversibility are not as extensively detailed in the public domain as those for the 2-thioxanthine class.
2-Thioxanthine derivatives are a well-characterized class of mechanism-based, irreversible MPO inhibitors[4][6]. Their inhibitory action is a "suicide" mechanism where the MPO enzyme itself activates the inhibitor, leading to its own inactivation. These compounds are oxidized by MPO, forming a reactive radical species that then covalently binds to the heme prosthetic group within the MPO active site[4][7]. This covalent modification permanently disables the enzyme.
Figure 1. Comparative mechanisms of MPO inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing MPO inhibition.
MPO Chlorination Activity Assay (Taurine-based)
This assay is commonly used to evaluate the inhibition of MPO's halogenation activity.
-
Reagents and Preparation:
-
Purified human MPO
-
Taurine (B1682933) solution (5 mM)
-
Sodium chloride (140 mM)
-
Hydrogen peroxide (H₂O₂) (50 µM)
-
Catalase (20 µg/ml)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Potassium iodide (KI)
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
Test compounds (this compound or 2-thioxanthine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, combine 10 nM MPO, 140 mM NaCl, 5 mM taurine, and various concentrations of the test inhibitor in phosphate buffer.
-
Initiate the reaction by adding 50 µM H₂O₂.
-
Incubate at room temperature for 5 minutes.
-
Stop the reaction by adding catalase.
-
To determine the amount of taurine chloramine (B81541) produced, add TMB and KI. The oxidation of TMB by taurine chloramine in the presence of iodide results in a colorimetric change that can be measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MPO Peroxidation Activity Assay (Amplex Red/Resorufin-based)
This assay measures the peroxidase activity of MPO.
-
Reagents and Preparation:
-
Purified human MPO
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Test compounds
-
-
Assay Procedure:
-
In a 96-well plate, combine MPO and the test inhibitor in phosphate buffer.
-
Add Amplex® Red reagent.
-
Initiate the reaction by adding H₂O₂.
-
MPO catalyzes the H₂O₂-dependent oxidation of Amplex® Red to the fluorescent product resorufin (B1680543).
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Determine the rate of resorufin formation for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the chlorination assay.
-
Figure 2. General workflow for MPO inhibition assays.
Concluding Remarks
Both this compound and 2-thioxanthine derivatives are potent inhibitors of myeloperoxidase, a critical target in various inflammatory and cardiovascular diseases. The 2-thioxanthine class, particularly newer derivatives like AZD4831, demonstrates exceptionally high potency and a well-defined mechanism-based irreversible mode of action. This compound is also a potent, irreversible inhibitor, though its polypharmacology, with effects on other receptors, presents both opportunities for synergistic therapeutic effects and challenges regarding off-target effects that must be considered in drug development.
The choice between these inhibitor classes will depend on the specific research or therapeutic context. For studies requiring highly selective and potent MPO inhibition with a clear mechanism, 2-thioxanthine derivatives may be preferred. This compound, with its broader activity profile, may be of interest in exploring more complex pharmacological interventions. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative merits.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of MPO-IN-28: A Comprehensive Guide for Laboratory Professionals
MPO-IN-28 is a solid compound with a molecular weight of 231.25 g/mol .[3] It is known to be slightly soluble in DMSO.[1][4] Understanding these properties is the first step in establishing a safe handling and disposal workflow.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 231.25 g/mol | [3] |
| Form | Solid | [4] |
| Solubility in DMSO | Slightly soluble | [1][4] |
| Storage Temperature | -20°C | [1][4] |
Experimental Protocol: Decontamination of this compound Contaminated Labware
A critical aspect of managing this compound waste is the effective decontamination of contaminated laboratory equipment. The following protocol outlines a detailed methodology for this process.
Objective: To safely and effectively decontaminate laboratory glassware and equipment contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Appropriate organic solvent in which this compound is soluble (e.g., DMSO, followed by a more volatile solvent like ethanol (B145695) or acetone (B3395972) for rinsing).
-
Designated chemical waste container.
-
Squirt bottles for solvents.
-
Laboratory-grade detergent.
-
Deionized water.
Procedure:
-
Initial Rinse: In a designated fume hood, rinse the contaminated labware with a small amount of an appropriate organic solvent (e.g., DMSO) to dissolve any residual this compound. Collect this initial rinse solvent in a clearly labeled hazardous waste container.
-
Secondary Rinse: Perform a secondary rinse with a more volatile solvent, such as ethanol or acetone, to remove the initial solvent. This rinse should also be collected in the hazardous waste container.
-
Washing: Wash the labware with a laboratory-grade detergent and warm water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to air dry completely or place it in a drying oven.
Proper Disposal Procedure for this compound Waste
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be segregated as chemical waste.[5][6] Never dispose of this compound or its containers in regular trash or down the drain.[7]
Step 2: Containerization
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6] The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used.[6][8]
Step 3: Storage
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[9] This area should be away from incompatible chemicals and sources of ignition.[5]
Step 4: Disposal Request
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been created using the DOT language.
References
- 1. This compound | 37836-90-1 | MOLNOVA [molnova.com]
- 2. This compound | Glutathione Peroxidase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
